Product packaging for Hydroxy-Epsilon-Sanshool(Cat. No.:CAS No. 83883-10-7)

Hydroxy-Epsilon-Sanshool

Cat. No.: B1504358
CAS No.: 83883-10-7
M. Wt: 263.37 g/mol
InChI Key: LHFKHAVGGJJQFF-JRNWQWJGSA-N
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Description

Significance in Natural Products Chemistry and Pharmacology

Hydroxy-alpha-sanshool stands out in natural products chemistry due to its unsaturated fatty acid amide structure. ontosight.ai This configuration is key to its biological activities, which have significant pharmacological implications. ontosight.ai Research has focused on its analgesic properties, with studies indicating its potential to alleviate mechanical pain by inhibiting certain sensory neurons. chemfaces.comresearchgate.net

The compound's interaction with transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1, is a major area of pharmacological interest. biosynth.comontosight.ai These channels are involved in the sensations of pain, temperature, and tingling. ontosight.aicymitquimica.com By activating these receptors, hydroxy-alpha-sanshool induces its well-known paresthesia effect. ontosight.ai Furthermore, evidence suggests that it also inhibits tandem pore domain potassium channels (KCNK3, KCNK9, and KCNK18), which are believed to be primarily responsible for its sensory effects. wikipedia.orgphysiology.org

Beyond its sensory modulation, hydroxy-alpha-sanshool has been investigated for other potential health benefits. Studies have explored its anti-inflammatory, antioxidant, antiobesity, and hypolipidemic activities. cymitquimica.combiocrick.comfrontiersin.org For instance, research suggests it may reduce liver oxidative stress, highlighting its potential as a candidate for preventing or managing obesity and high cholesterol. chemfaces.combiocrick.com Its role in promoting colonic transit has also been noted, suggesting applications in gastrointestinal health. physiology.orgbiocrick.com

Ethnobotanical Origins and Traditional Uses of Zanthoxylum Species in Scientific Literature

The genus Zanthoxylum, the primary source of hydroxy-alpha-sanshool, has a rich history of use in traditional medicine across Asia, Africa, and the Americas. frontiersin.orgnih.gov Scientific literature documents the use of various Zanthoxylum species for treating a wide range of ailments, often guided by these ethnobotanical practices. frontiersin.orgnih.gov

Traditionally, these plants, often referred to as "toothache trees," have been used to relieve pain, particularly toothaches and joint pain. chemfaces.comresearchgate.netnih.gov Decoctions and pastes made from different parts of the plants have been applied topically for their analgesic and anesthetic properties. nih.govmdpi.com In various cultures, Zanthoxylum species have also been used to treat digestive issues, rheumatism, skin conditions, and microbial infections. frontiersin.orgnih.govontosight.ai For example, Zanthoxylum zanthoxyloides is traditionally used in parts of Africa for managing conditions like sickle cell anemia, malaria, and various infections. frontiersin.orgnih.gov

The scientific investigation into these traditional uses has often led to the identification of bioactive compounds like hydroxy-alpha-sanshool, providing a molecular basis for their observed therapeutic effects. mdpi.com The long-standing use of Zanthoxylum species in traditional systems of medicine continues to inspire modern pharmacological research. benthamscience.com

Current Research Landscape and Emerging Academic Disciplines

The current research on hydroxy-alpha-sanshool is multifaceted, spanning several scientific disciplines. In neuroscience, researchers are delving deeper into the molecular mechanisms behind the tingling and numbing sensations it produces, focusing on its interaction with specific ion channels and nerve fibers. biosynth.comwikipedia.org This research has implications for understanding sensory perception and developing novel analgesics. chemfaces.comresearchgate.net

In food science and culinary arts, hydroxy-alpha-sanshool is being explored for its potential to create unique multisensory dining experiences. biosynth.com Its distinct sensory profile offers opportunities for innovative product development. biosynth.com

Furthermore, the field of medicinal chemistry is actively engaged in synthesizing hydroxy-alpha-sanshool and its analogues. hku.hkfrontiersin.org These synthetic efforts aim to produce the compound in high purity for research purposes and to explore structure-activity relationships, potentially leading to the development of more potent therapeutic agents. hku.hk The instability of the natural compound has also driven research into novel delivery systems, such as liposomes and nanostructured lipid carriers, to enhance its stability and clinical applicability for conditions like Alzheimer's disease. nih.govresearchgate.net The antioxidant properties of sanshools and their potential to mitigate oxidative stress are also an active area of investigation. frontiersin.org

Detailed Research Findings

Recent studies have provided significant insights into the properties and mechanisms of hydroxy-alpha-sanshool.

Research AreaKey Findings
Pharmacology Activates TRPV1 and TRPA1 ion channels, inducing tingling and numbing sensations. biosynth.comontosight.ai Inhibits KCNK3, KCNK9, and KCNK18 potassium channels, contributing to its sensory effects. wikipedia.orgphysiology.org Demonstrates analgesic properties, particularly for mechanical pain. chemfaces.comresearchgate.net
Medicinal Chemistry Exhibits anti-inflammatory, antioxidant, antiobesity, and hypolipidemic activities. cymitquimica.combiocrick.comfrontiersin.org Synthetic methods have been developed to produce high-purity hydroxy-alpha-sanshool for research. hku.hkfrontiersin.org
Ethnobotany Sourced from Zanthoxylum species, which have a long history of use in traditional medicine for pain relief and other ailments. frontiersin.orgnih.govbenthamscience.com
Food Science Key compound responsible for the sensory characteristics of Sichuan pepper. wikipedia.org Its unique properties are being explored for creating novel food experiences. biosynth.com
Drug Delivery Research into nano-formulations like liposomes aims to improve its stability and therapeutic potential for conditions such as Alzheimer's disease. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H25NO2 B1504358 Hydroxy-Epsilon-Sanshool CAS No. 83883-10-7

Properties

IUPAC Name

(2E,6Z,8E,10Z)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(2,3)19/h4-9,12-13,19H,10-11,14H2,1-3H3,(H,17,18)/b5-4-,7-6+,9-8-,13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHFKHAVGGJJQFF-JRNWQWJGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CCCC=CC(=O)NCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\C=C\C=C/CC/C=C/C(=O)NCC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83883-10-7
Record name Hydroxy-alpha-sanshool
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029567
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Phytochemistry and Biosynthesis of Hydroxy Alpha Sanshool

Natural Occurrence and Distribution within Zanthoxylum Species

Hydroxy-alpha-sanshool is a naturally occurring bioactive alkylamide predominantly found in plants of the Zanthoxylum genus, which belongs to the Rutaceae family. researchgate.netnih.govnih.gov This compound is a major active component in the pericarp, or fruit husks, of several species, notably the Japanese pepper (Zanthoxylum piperitum) and the Chinese pepper or Sichuan pepper (Zanthoxylum bungeanum). nih.govnih.govmdpi.com It is recognized as the primary amide and the most abundant active compound isolated from the fruit of Z. bungeanum. mdpi.comfrontiersin.orgnih.gov The presence of hydroxy-alpha-sanshool is responsible for the characteristic tingling and numbing paresthesia experienced when consuming foods prepared with these spices. nih.gov

Hydroxy-alpha-sanshool is one of more than a dozen identified sanshool compounds, which are a class of polyunsaturated fatty acid amides. nih.govCurrent time information in CN. Within the amide profile of Zanthoxylum bungeanum, hydroxy-alpha-sanshool is the most significant component. Research indicates that it can account for over 95% of the three main amides, which also include hydroxy-beta-sanshool (B3030841) and hydroxy-gamma-sanshool (B1252549). sci-hub.se

Quantitative analysis of the pericarps of Z. bungeanum (ZBM) and Z. armatum (ZADC) reveals the predominance of hydroxy-alpha-sanshool relative to other related compounds. frontiersin.org The content of these compounds varies not only by species but also by their relative abundance within a single species.

Table 1: Comparative Content of Major Hydroxy-Sanshools in Zanthoxylum Species

CompoundContent in Z. bungeanum (ZBM) Extract (PCV ml g⁻¹)Content in Z. armatum (ZADC) Extract (PCV ml g⁻¹)
Hydroxy-alpha-sanshool1153659
Hydroxy-beta-sanshool447575
Hydroxy-gamma-sanshool461Not Detected
Hydroxy-epsilon-sanshool139119
Hydroxy-gamma-isosanshool51Not Detected

Data sourced from a comparative study on hydroxy-sanshool compounds. frontiersin.org PCV (Pungent Taste Contribution Value) is an indicator of content and sensory impact.

Molecular Mechanisms of Hydroxy-alpha-sanshool Biosynthesis

The biosynthesis of hydroxy-alpha-sanshool, a polyunsaturated fatty acid amide, involves two primary metabolic pathways: one for the synthesis of its long-chain unsaturated fatty acid structure and another for the formation of its amine group. researchgate.netdntb.gov.ua The fatty acid moiety is typically a 12-carbon unsaturated fatty acyl-CoA, while the amine portion is derived from the amino acid valine. dntb.gov.ua

Transcriptome analysis of Z. bungeanum pericarps at different developmental stages has been instrumental in identifying the genes involved in sanshool biosynthesis. researchgate.net By comparing gene expression at stages corresponding to no, light, and strong numb taste, researchers have identified thousands of unigenes that are significantly upregulated or downregulated. researchgate.net These differentially expressed genes (DEGs) are associated with pathways crucial for sanshool formation, particularly those related to fatty acid biosynthesis and metabolism, as well as amino acid transport and metabolism. researchgate.net Key pathways enriched in upregulated genes during pericarp development include 'fatty acid metabolism' and 'glutathione metabolism', the latter of which may be involved in processing the amide group. researchgate.net

The formation of the polyunsaturated fatty acid backbone of hydroxy-alpha-sanshool is a critical part of its biosynthesis. This process is catalyzed by a series of enzymes encoded by specific gene families. dntb.gov.ua Key genes involved in this pathway lead to the creation of the necessary fatty acid precursors for sanshool synthesis. dntb.gov.ua

Table 2: Key Gene Families in the Unsaturated Fatty Acid Biosynthesis Pathway for Sanshools

Gene AbbreviationGene/Enzyme NameFunction in Pathway
AccAAcetyl-CoA carboxylase carboxyl transferase subunit alphaCatalyzes the initial step in fatty acid synthesis.
FabF3-oxoacyl-[acyl-carrier-protein] synthase IIElongates the fatty acid chain.
FATBFatty acyl-ACP thioesterase BProvides a variety of fatty acid precursors.
FAB2Soluble fatty acid desaturaseIntroduces double bonds into the fatty acid chain.
FADsMembrane-bound fatty acid desaturasesFurther modifies fatty acid saturation.
ACSLLong-chain acyl-CoA synthetaseActivates fatty acids for subsequent reactions.

Gene families identified as crucial for the biosynthesis of the fatty acid moiety of sanshools. dntb.gov.ua

The N-(2-hydroxy-2-methylpropyl)amide portion of hydroxy-alpha-sanshool is derived from the branched-chain amino acid valine. dntb.gov.ua The biosynthesis of this amine involves a two-step process starting from valine. First, a decarboxylation reaction occurs, catalyzed by a branched-chain amino acid (BCAA) decarboxylase. This is followed by a hydroxylation reaction mediated by a cytochrome P450 hydroxylase to produce the final amine precursor. dntb.gov.ua The initial synthesis of valine itself is governed by a well-established pathway involving several key enzymes.

Table 3: Key Genes in the Valine Biosynthesis Pathway

Gene AbbreviationEnzyme NameFunction in Pathway
ilvB, ilvNAcetohydroxy acid synthase (AHAS)Catalyzes the key reactions in the biosynthesis of branched-chain amino acids.
ilvAThreonine dehydratase (TD)Involved in the synthesis of isoleucine, a related branched-chain amino acid.
ilvCAcetohydroxy acid isomeroreductase (AHAIR)Isomerization and reduction step in the pathway.
ilvDDihydroxyacid dehydratase (DHAD)Catalyzes the dehydration of the dihydroxyacid intermediate.
ilvETransaminase (TA)Catalyzes the final step, converting the keto acid to valine.

Genes encoding the enzymes for the biosynthesis of valine, the precursor to the amine moiety of hydroxy-alpha-sanshool.

Putative Key Enzymes Involved in Alkylamide Biosynthesis

The biosynthesis of hydroxy-alpha-sanshool and other related alkylamides is a multi-step enzymatic process. While the complete pathway has not been fully elucidated in Zanthoxylum species, research has identified several families of enzymes that are putatively central to the synthesis.

Fatty Acid Desaturases (FADs): These enzymes are critical for creating the polyunsaturated fatty acid chain that forms the backbone of sanshools. Studies on Zanthoxylum bungeanum have functionally validated that specific FADs, namely ZbFAD2 and ZbFAD3, are vital enzymes in the alkylamide biosynthesis pathway. nih.gov They introduce double bonds into fatty acid chains, and their expression levels are correlated with the production of sanshools.

Acyl-Activating Enzymes (AAEs): Before the fatty acid can be joined to the amine group, it must be "activated," a process that increases its chemical reactivity. This is typically accomplished by Acyl-CoA synthetases or ligases, which catalyze the formation of a thioester bond with coenzyme A (CoA), creating a fatty acyl-CoA. wikipedia.orgwikipedia.org This activation is a crucial initial step in nearly all metabolic pathways involving fatty acids. wikipedia.org An alternative activation mechanism involves Fatty Acyl-AMP Ligases (FAALs), which activate fatty acids through adenylation. rsc.org While not yet confirmed specifically for hydroxy-alpha-sanshool, one of these enzyme families is essential for preparing the fatty acid for the final condensation step.

Amide Synthases/Transferases: The final key step is the formation of the amide bond between the activated polyunsaturated fatty acid (e.g., as an acyl-CoA) and the N-(2-hydroxy-2-methylpropyl)amine moiety. This reaction is catalyzed by an enzyme that facilitates the condensation, likely a type of acyltransferase or amide synthase. nih.govsphinxsai.com These enzymes ensure the specific joining of the two precursor molecules to form the final hydroxy-alpha-sanshool structure.

Cytochrome P450 Monooxygenases (CYPs): The hydroxylation of the alkylamide structure is likely catalyzed by a member of the versatile Cytochrome P450 enzyme family. These enzymes are commonly involved in the oxidation and hydroxylation of various secondary metabolites in plants. It is hypothesized that a P450 enzyme is responsible for adding the hydroxyl group to the sanshool molecule, though the specific enzyme has not yet been identified.

Table 1: Putative Enzymes in Hydroxy-alpha-sanshool Biosynthesis

Enzyme Class Putative Function in Biosynthesis
Fatty Acid Desaturases (e.g., ZbFAD2, ZbFAD3) Introduction of double bonds into the fatty acid backbone to create the polyunsaturated chain.
Acyl-CoA Synthetases / Ligases Activation of the polyunsaturated fatty acid by converting it to a reactive acyl-CoA thioester.
Amide Synthases / Acyltransferases Catalysis of the final condensation reaction, forming the amide bond between the acyl-CoA and the amine moiety.
Cytochrome P450 Monooxygenases Hydroxylation of the sanshool molecule to produce the final hydroxy-alpha-sanshool.

Environmental and Genetic Factors Influencing Hydroxy-alpha-sanshool Accumulation in Plants

The concentration of hydroxy-alpha-sanshool and other amides in Zanthoxylum species is not constant and can be significantly influenced by both the plant's genetic makeup and the environmental conditions in which it grows. nih.gov

Environmental Factors: Several environmental variables have been shown to affect the synthesis and accumulation of secondary metabolites in Zanthoxylum. Research indicates that climate factors are key determinants of the amide content in the peels of Zanthoxylum bungeanum. nih.gov

Temperature: Amide compound content has been found to be negatively correlated with temperature. researchgate.net Specifically, lower average annual temperatures and lower temperatures during the coldest and warmest parts of the year are associated with higher amide accumulation. nih.govresearchgate.net

Altitude: Plants grown at higher altitudes tend to have significantly higher concentrations of amide compounds. researchgate.net This may be linked to the cooler temperatures, different light intensity, or other stressors associated with higher elevations. scialert.nettandfonline.com

Precipitation and Wind: Along with temperature, precipitation and wind speed have been identified as important climate factors that affect the accumulation of amides. nih.gov

**Table 2: Correlation of Environmental Factors with Amide Content in *Zanthoxylum***

Environmental Factor Observed Effect on Amide/Sanshool Content Reference
Temperature (Annual Mean) Negative Correlation (Higher temp = lower content) researchgate.net
Temperature (Coldest/Warmest Quarter) Negative Correlation (Higher temp = lower content) nih.govresearchgate.net
Altitude Positive Correlation (Higher altitude = higher content) researchgate.net
Precipitation Identified as a key influencing factor nih.gov

Genetic Factors: Significant variation in the chemical composition, including sanshool content, exists among different species, populations, and cultivars of Zanthoxylum, indicating strong genetic control over biosynthesis. researchgate.netresearchgate.net

Cultivars and Varieties: Different cultivated varieties of Zanthoxylum can exhibit distinct chemical profiles. For instance, studies on various cultivars of Z. bungeanum have revealed significant differences in their volatile components, which implies a genetic basis for the production of secondary metabolites. researchgate.net This genetic variation is a key factor for selecting new cultivars with desired chemical characteristics. researchgate.net

Population Genetics: Analysis of different Zanthoxylum populations has shown considerable genetic variation both within and among them. dntb.gov.ua While one study on Zanthoxylum armatum did not find a direct correlation between genetic relationships and the geographical distance between populations, it did confirm high genetic diversity among these populations, which likely contributes to variations in their chemical constituents. researchgate.net The proportion of hydroxy-alpha-sanshool can vary significantly, with some reports indicating it accounts for over 95% of the total alkylamides in certain samples. researchgate.net

Chemical Synthesis and Derivatization Methodologies

De Novo Chemical Synthesis Approaches for Hydroxy-alpha-sanshool

Synthetic Approach Key Reaction(s) Number of Steps (longest linear sequence) Overall Yield Reference
Zhou et al.2x Wittig Reactions813% semanticscholar.orgresearchgate.net
Wu et al.2x Wittig Reactions621% thieme-connect.com
Igarashi et al.Suzuki-Miyaura Coupling-- semanticscholar.orgnih.gov

Data compiled from multiple sources.

A primary challenge in synthesizing hydroxy-alpha-sanshool is controlling the geometry of its multiple double bonds, specifically the (2E,6Z,8E,10E)-tetraene structure. nih.gov Early synthetic attempts using Wittig reactions to construct the (6Z,8E,10E)-conjugated triene precursor moiety yielded only moderate selectivity, with a 2:1 ratio of the desired Z-isomer to the E-isomer. nih.govresearchgate.net Achieving high stereochemical purity often required purification of the penultimate intermediate, 2E,6Z,8E,10E-dodecatetraenoic acid, whose crystalline nature facilitates isolation of the correct isomer by recrystallization. researchgate.netthieme-connect.de

Alternative stereoselective strategies have been developed to overcome these challenges. One approach by Igarashi and co-workers employed Suzuki-Miyaura coupling. nih.gov This method involved the coupling of bromoalkyne with a boronate, followed by a Z-selective reduction of the resulting triple bond to install the required cis-double bond. nih.gov While effective, these initial stereoselective methods often required the use of multiple metal reagents and precise operational control. nih.govresearchgate.net

The Wittig reaction is a cornerstone in many synthetic routes toward hydroxy-alpha-sanshool, serving as the key transformation for building the carbon skeleton. researchgate.netthieme-connect.dethieme-connect.com In a typical sequence, two separate Wittig reactions are employed. researchgate.net For instance, one reported synthesis begins with 4-bromobutanol, which is converted into a phosphonium salt. thieme-connect.com This salt is then reacted with an aldehyde to form an enoate with high E-stereoselectivity. thieme-connect.com A second Wittig reaction is then used to connect this fragment with sorbaldehyde to construct the full carbon chain. thieme-connect.com

Another route also uses two Wittig reactions, reacting ethyl 2-oxoacetate and 2E,4E-hexadienal with the appropriate ylides to assemble the carbon framework. researchgate.net The success of these syntheses hinges on the ability to control the stereochemical outcome of the Wittig reactions to produce the desired (2E,6Z,8E,10E) configuration. nih.gov

Efforts to refine the synthesis of hydroxy-alpha-sanshool have focused on improving practicality, reproducibility, and stereoselectivity. nih.gov A significant challenge in earlier methods was the preparation of key intermediates like 4-bromobutyraldehyde, which is unstable and difficult to prepare on a large scale. semanticscholar.org

A key improvement involves the Wittig reaction itself. One practical route developed a new, non-deliquescent phosphonium salt that exhibits long-term stability, in contrast to previous salts that had low reproducibility due to high deliquescence. nih.gov By employing this stable phosphonium salt under low-temperature conditions, chemists successfully formed the (2E,6Z,8E,10E)-tetraene moiety as a single stereoisomer in good yield. nih.gov This improved methodology not only provided high-purity hydroxy-α-sanshool but was also applicable to the efficient synthesis of related natural products like α-sanshool and spilanthol. nih.gov Another practical modification involves the isomerization of an undesired cis-isomer of ethyl 6-hydroxyhex-2-enoate to the desired trans-isomer using iodine as a catalyst, simplifying the purification process. semanticscholar.orgresearchgate.net

Synthesis of Hydroxy-alpha-sanshool Analogs and Derivatives

The synthesis of analogs and derivatives of hydroxy-alpha-sanshool is crucial for studying structure-activity relationships. thieme-connect.comsemanticscholar.org The development of efficient synthetic routes to the natural product provides a platform for preparing a library of amide analogues by coupling the key intermediate, 2E,6Z,8E,10E-dodecatetraenoic acid, with various amines. thieme-connect.com

Structural modification of hydroxy-alpha-sanshool has been undertaken to investigate the chemical functionalities required for its biological activity. semanticscholar.org Synthetic sanshool-derived alkylamides have been created with properties nearly identical to the natural compound. nih.gov One such analog is (2E,4E,8Z)-N-isobutylundeca-2,4,8-trienamide (IBA). nih.gov The synthesis of these derivatives focuses on modifying two main structural features: the polyunsaturated alkyl chain and the N-isobutylcarboamide group. semanticscholar.orgnih.gov By systematically altering these parts, researchers can produce new selective and potent agonists for specific biological targets. semanticscholar.org The preparation of these new alkylamides allows for a deeper understanding of the molecular requirements for the compound's characteristic tingling sensation. semanticscholar.org

Pharmacological Mechanisms of Action

Modulation of Transient Receptor Potential (TRP) Channels

Hydroxy-alpha-sanshool interacts with specific members of the Transient Receptor Potential (TRP) family of ion channels, which are critical in mediating various sensations like pain, temperature, and touch nih.govresearchgate.net. Its activity on these channels contributes significantly to the pungent and tingling sensations it produces nih.govresearchgate.net. The compound acts as an agonist, meaning it binds to and activates these channels, leading to neuronal excitation wikipedia.orgnih.gov.

Agonistic Activity at TRPV1 Receptors

Research has identified the Transient Receptor Potential Vanilloid 1 (TRPV1) channel as a molecular target for hydroxy-alpha-sanshool wikipedia.orgnih.govresearchgate.net. TRPV1 is well-known for its role in detecting noxious heat and the pungency of capsaicin from chili peppers nih.govdiscovermagazine.com.

Studies using human embryonic kidney (HEK) cells engineered to express various TRP channels demonstrated that hydroxy-alpha-sanshool induces a significant influx of calcium ions (Ca²⁺) specifically in cells containing TRPV1 channels nih.govresearchgate.net. Furthermore, in primary cultured sensory neurons, the application of hydroxy-alpha-sanshool was shown to evoke robust inward currents, a hallmark of channel activation nih.gov. The involvement of TRPV1 was confirmed in experiments where these effects were dependent on capsazepine, a known TRPV1 antagonist nih.gov.

The physiological relevance of this interaction was further substantiated in studies using TRPV1-deficient (TRPV1⁻/⁻) mice. In these animals, the inward currents and Ca²⁺ influx in sensory neurons induced by hydroxy-alpha-sanshool were greatly diminished nih.gov. Behavioral studies also showed that when injected into a hind paw, hydroxy-alpha-sanshool caused licking behavior in wild-type mice, a response that was significantly reduced in their TRPV1-deficient counterparts nih.gov. These findings collectively indicate that the activation of TRPV1 channels is a key component of the sensory perception of hydroxy-alpha-sanshool nih.gov.

Agonistic Activity at TRPA1 Receptors

In addition to TRPV1, hydroxy-alpha-sanshool also functions as an agonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) channel wikipedia.orgnih.govresearchgate.net. TRPA1 is recognized as a sensor for a wide array of irritant chemicals, including those found in mustard oil and cinnamon nih.gov.

Similar to the findings with TRPV1, experiments showed that hydroxy-alpha-sanshool caused Ca²⁺ influx and evoked inward currents in HEK cells transfected with TRPA1 nih.gov. This demonstrates a direct activation of the channel by the compound. The activation of both TRPV1 and TRPA1 by hydroxy-alpha-sanshool is believed to underlie the unique and complex pungent, tingling sensation it produces nih.govresearchgate.net. However, some studies suggest that the role of TRP channels may not be the sole explanation, as behavioral responses to the compound were not entirely absent in mice lacking both TRPA1 and TRPV1 channels jneurosci.org.

Structure-Activity Relationships for TRP Channel Activation

The molecular structure of hydroxy-alpha-sanshool is critical for its interaction with TRP channels, and the requirements for activation differ between TRPA1 and TRPV1 researchgate.net. Hydroxy-alpha-sanshool is an alkylamide, and its specific chemical features dictate its efficacy as a channel agonist researchgate.net.

For the activation of the TRPA1 channel, the geometry of the polyenic chain in the hydroxy-alpha-sanshool molecule is crucial researchgate.net. Specifically, the presence of a cis double bond at the C6 position has been identified as a critical structural element for effective TRPA1 activation researchgate.net. This suggests a specific binding interaction that is sensitive to the molecule's spatial configuration. Some alkylamides, including hydroxy-alpha-sanshool, are thought to activate TRPA1 through a covalent modification of key cysteine residues within the channel protein researchgate.net.

In contrast, the activation of the TRPV1 channel by hydroxy-alpha-sanshool does not appear to require the same degree of structural specificity researchgate.net. This suggests a more permissive binding site or a different mode of interaction compared to TRPA1. Unlike the covalent bonding mechanism proposed for TRPA1, hydroxy-alpha-sanshool does not appear to activate TRPV1 through such interactions researchgate.net.

Inhibition of Two-Pore Domain Potassium (KCNK) Channels

Beyond its effects on TRP channels, a significant body of evidence points to a distinct mechanism of action for hydroxy-alpha-sanshool involving the inhibition of two-pore domain potassium (KCNK) channels wikipedia.orgnih.govresearchgate.net. These channels are crucial for setting the resting membrane potential of neurons, and their inhibition leads to depolarization and neuronal excitation nih.govescholarship.org. This inhibitory action is considered by some researchers to be the primary mechanism responsible for the effects of sanshool wikipedia.org.

Specificity for KCNK3, KCNK9, and KCNK18 Subtypes

Hydroxy-alpha-sanshool does not inhibit all KCNK channels indiscriminately. Instead, it shows specificity for a particular subset of these channels that are sensitive to pH and anesthetics nih.govresearchgate.net. When various members of the KCNK channel family were expressed in Xenopus laevis oocytes and tested, only three subtypes showed significant inhibition by hydroxy-alpha-sanshool: KCNK3 (also known as TASK-1), KCNK9 (TASK-3), and KCNK18 (TRESK) nih.govescholarship.org.

The potency of inhibition varies among these subtypes. The compound demonstrated the greatest potency against KCNK3 and KCNK18, with much lower sensitivity observed for KCNK9 nih.gov. This specific targeting of a small group of potassium channels provides a framework for understanding the unique sensory experience associated with Szechuan pepper nih.govresearchgate.net.

Below is a table summarizing the inhibitory concentrations (IC₅₀) of hydroxy-alpha-sanshool on these specific KCNK channel subtypes.

Channel SubtypeAlso Known AsIC₅₀ (μM)
KCNK3TASK-130.3 ± 4.9
KCNK18TRESK50.2 ± 1.9
KCNK9TASK-3450 ± 30.1

Data derived from experiments using Xenopus laevis oocytes. nih.gov

Mechanistic Distinctions from Other Chemosensory Compounds

The mechanism of neuronal excitation through the inhibition of KCNK channels distinguishes hydroxy-alpha-sanshool from many other chemosensory compounds, such as capsaicin discovermagazine.comnih.gov. While capsaicin's primary action is the activation of a non-selective cation channel (TRPV1), leading to an influx of positive ions and depolarization, hydroxy-alpha-sanshool achieves neuronal excitation by blocking the outflow of potassium ions discovermagazine.comnih.gov.

This unique mechanism involving the inhibition of background "leak" potassium channels represents a different strategy for activating sensory neurons nih.govresearchgate.net. It allows hydroxy-alpha-sanshool to excite a broad range of sensory neurons, including not only the small-diameter nociceptors that also respond to capsaicin but also large-diameter myelinated mechanoreceptors associated with the sense of light touch nih.govresearchgate.net. This dual action on both TRP and KCNK channels likely accounts for the complex and unique psychophysical sensations of tingling, buzzing, and numbness that define the experience of consuming Szechuan pepper nih.govresearchgate.net.

Effects on Voltage-Gated Sodium Channels (Nav Channels)

Hydroxy-alpha-sanshool has been identified as a modulator of voltage-gated sodium channels (Nav), which are crucial for the initiation and propagation of action potentials in excitable cells like sensory neurons. frontiersin.org Its interaction with these channels is a key component of its physiological effects, particularly its influence on neuronal excitability.

Research has demonstrated that hydroxy-alpha-sanshool inhibits the firing of action potentials in specific subsets of sensory neurons. nih.gov This inhibitory action is not uniform across all sensory neuron types. Studies on cultured dorsal root ganglion (DRG) neurons from mice revealed that the compound preferentially inhibits action potential firing in medium-to-large diameter neurons, which are typically associated with mechanotransduction. nih.gov In contrast, it does not appear to inhibit this firing in small-diameter sensory neurons that are predominantly involved in transducing noxious heat. nih.gov This suggests that hydroxy-alpha-sanshool selectively targets the activity of sensory neurons that transduce mechanical, rather than thermal, stimuli. nih.gov The compound has been shown to depolarize sensory neurons, leading to a concomitant firing of action potentials. nih.gov

The selective effect of hydroxy-alpha-sanshool on different sensory neurons may be attributed to its differential activity on various voltage-gated sodium channel subtypes. nih.gov Among the Nav channel subtypes expressed in somatosensory neurons, hydroxy-alpha-sanshool demonstrates a particularly strong inhibitory effect on Nav1.7. researchgate.net In addition to Nav1.7, the compound also affects other subtypes, including Nav1.3 and Nav1.8. researchgate.net

While hydroxy-alpha-sanshool reduces the magnitude of both Nav1.7 and Nav1.8 currents, its modulatory effect on their gating properties differs. Specifically, it causes a hyperpolarizing shift in the steady-state inactivation curve of Nav1.7, but not Nav1.8. nih.gov This potent and selective inhibition of Nav1.7, a channel genetically and pharmacologically validated as a critical mediator of pain, underscores a significant aspect of the compound's mechanism of action. researchgate.net

Interaction with Neurotransmitter Systems

Evidence suggests that hydroxy-alpha-sanshool engages with multiple neurotransmitter systems, although much of the current understanding is derived from studies on extracts and traditional medicines where it is a primary active component. These interactions may contribute to its broader physiological effects.

Mechanistic interactions between monoamine neurotransmission systems and extracts of Zanthoxylum armatum, which are rich in hydroxy-alpha-sanshool, have been proposed. nih.gov This suggests a potential, though not yet fully elucidated, modulatory role for hydroxy-alpha-sanshool on neurotransmitters such as serotonin, dopamine, and norepinephrine.

Hydroxy-alpha-sanshool appears to influence the cholinergic system. It has been identified as the active component responsible for the learning and memory benefits of the traditional Japanese medicine Daikenchuto. nih.gov The mechanisms of Daikenchuto have been linked to an increase in acetylcholine (B1216132) release. nih.gov Furthermore, studies on the related compound hydroxy-beta-sanshool (B3030841) show that it can induce contractions in the rat ileum through the release of acetylcholine from intrinsic cholinergic nerves. nih.gov This points toward a potential cholinergic activity for hydroxy-alpha-sanshool. nih.gov

The potential for hydroxy-alpha-sanshool to engage with the cannabinoid neurotransmission system has been noted in studies of Zanthoxylum armatum extract. nih.gov While direct molecular interactions have not been fully characterized, this suggests another possible avenue for the compound's pharmacological activity.

Neurotransmitter SystemObserved or Postulated EffectContext of Finding
MonoaminePotential modulatory effects.Inferred from studies on Zanthoxylum armatum extract rich in hydroxy-alpha-sanshool. nih.gov
CholinergicMay increase acetylcholine release.Associated with the pro-cognitive effects of Daikenchuto, where it is the active ingredient. nih.gov
CannabinoidPotential for engagement.Postulated from research on Zanthoxylum armatum extract. nih.gov

Intracellular Signal Transduction Pathway Modulation by Hydroxy-alpha-sanshool

Hydroxy-alpha-sanshool, a bioactive alkylamide primarily found in Sichuan peppercorns, exerts a range of pharmacological effects by modulating various intracellular signal transduction pathways. These pathways are critical in regulating cellular processes such as inflammation, oxidative stress, metabolism, and cell growth. The following sections detail the specific mechanisms through which Hydroxy-alpha-sanshool interacts with and modulates key signaling cascades.

NF-κB/STAT3 Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways are pivotal in mediating inflammatory responses. Research indicates that Hydroxy-alpha-sanshool possesses anti-inflammatory properties by modulating these pathways. Studies suggest that the anti-inflammatory and antioxidant effects of Hydroxy-alpha-sanshool may be mediated through the NF-κB/STAT3 pathway, potentially involving the Transient Receptor Potential Vanilloid 1 (TRPV1) channel mtmt.hu.

In a study on ulcerative colitis, sanshools, including Hydroxy-alpha-sanshool, were found to inhibit the p65 NF-κB signaling pathway. This inhibition prevents the hyperactivation of the pathway, leading to a decrease in the production of inflammatory factors wikipedia.org. By downregulating NF-κB and STAT3, Hydroxy-alpha-sanshool can effectively mitigate inflammatory processes, highlighting its therapeutic potential for inflammatory conditions.

Key Findings: NF-κB/STAT3 Signaling PathwayResearch FocusModelReference
Modulation of NF-κB/STAT3 Anti-inflammatory and antioxidant effects in acneRabbit ear model mtmt.hu
Inhibition of p65 NF-κB Amelioration of ulcerative colitisDextran sulfate sodium (DSS)-induced colitis in mice wikipedia.org

Activation of Nrf2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) pathway is a crucial cellular defense mechanism against oxidative stress. Hydroxy-alpha-sanshool has been shown to activate this protective pathway. In vivo and in vitro studies have demonstrated that sanshools, including Hydroxy-alpha-sanshool, can significantly increase the protein levels of Nrf2 and its downstream target, HO-1.

This activation is associated with a decrease in the protein Kelch-like ECH-associated protein 1 (Keap1), which is responsible for the degradation of Nrf2 under basal conditions. By promoting the accumulation of Nrf2, Hydroxy-alpha-sanshool enhances the expression of antioxidant enzymes, thereby protecting cells from oxidative damage.

Key Findings: Nrf2/HO-1 PathwayEffect on Key ProteinsModelReference
Activation of Keap1-Nrf2 pathway Increased Nrf2 and HO-1; Decreased Keap1HCT-116 cells and mice colon tissues

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a key regulator of cell survival, proliferation, and metabolism. Hydroxy-alpha-sanshool has been found to modulate this pathway, particularly in the context of its antidiabetic and neuroprotective effects.

In a model of insulin (B600854) resistance, Hydroxy-alpha-sanshool was shown to activate the PI3K/Akt pathway in HepG2 cells. This activation led to increased glucose uptake and glycogen (B147801) synthesis, suggesting its potential in managing type 2 diabetes by reducing hepatic insulin resistance nih.gov. Furthermore, in a study on hydrogen peroxide-stimulated PC12 cells, Hydroxy-alpha-sanshool demonstrated protective effects against oxidative stress-induced apoptosis through the regulation of the PI3K/Akt signal pathway biosynth.com.

Key Findings: PI3K/Akt Signaling PathwayResearch FocusModelReference
Activation of PI3K/Akt pathway Antidiabetic effects, increased glycogen synthesisGlucosamine-induced insulin-resistant HepG2 cells nih.gov
Regulation of PI3K/Akt pathway Neuroprotection against oxidative stress-induced apoptosisH2O2-stimulated PC12 cells biosynth.com

mTOR and AMPK Signaling Pathways

The mammalian Target of Rapamycin (mTOR) and AMP-activated Protein Kinase (AMPK) are central regulators of cellular energy homeostasis and metabolism. The effects of Hydroxy-alpha-sanshool on these pathways appear to be context-dependent.

Some studies have indicated that Hydroxy-alpha-sanshool can have hepatotoxic effects by inhibiting the AMPK signaling pathway. This inhibition can lead to induced fatty acid synthesis and damage to mitochondrial function, resulting in an abnormal increase in lipids nih.gov. Conversely, other research has suggested that zanthoxylamides, a class of compounds to which Hydroxy-alpha-sanshool belongs, may exert antidiabetic effects through the activation of the AMPK/PI3K/Akt signaling pathway nih.gov.

The direct effects of Hydroxy-alpha-sanshool on the mTOR signaling pathway have not been extensively documented in the available scientific literature.

Key Findings: AMPK Signaling PathwayObserved EffectResearch FocusModelReference
Inhibition of AMPK Hepatotoxicity, increased lipid synthesisMice and HepG2 cells nih.gov
Activation of AMPK/PI3K/Akt (by related compounds) Potential antidiabetic effectsMice nih.gov

Shh/Ptch1/Smo Signaling Pathway

The Sonic hedgehog (Shh)/Patched1 (Ptch1)/Smoothened (Smo) signaling pathway is fundamental for embryonic development and tissue homeostasis. At present, there is no available scientific literature or research data detailing the modulation of the Shh/Ptch1/Smo signaling pathway by Hydroxy-alpha-sanshool.

PPARγ Deacetylation Mechanisms

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis and lipid metabolism. Hydroxy-alpha-sanshool has been found to influence PPARγ activity through post-translational modification, specifically deacetylation.

Research has shown that Hydroxy-alpha-sanshool can promote the browning of white adipose tissue. This effect is mediated by the activation of TRPV1, which in turn induces the deacetylation of PPARγ in a sirtuin 1 (SIRT1)-dependent manner. This mechanism enhances energy expenditure and suggests a potential role for Hydroxy-alpha-sanshool in combating obesity.

Key Findings: PPARγ DeacetylationUpstream ActivatorConsequenceReference
SIRT1-dependent PPARγ deacetylation TRPV1Browning of white adipose tissue

Neurobiological Effects and Sensory Perception Research

Mechanisms Underlying Paresthesia and Tingling Sensations

The distinct tingling sensation induced by hydroxy-alpha-sanshool is not a taste but a tactile phenomenon initiated by the activation of specific somatosensory neurons jneurosci.orgnih.gov. The underlying mechanism involves the targeted excitation of various nerve fibers that transmit information about touch and pressure from the skin to the central nervous system.

A primary target of hydroxy-alpha-sanshool is a specific class of myelinated, rapidly adapting mechanoreceptors known as D-hair (Downy hair) afferents. These are among the most sensitive light-touch receptors in the skin, responsible for detecting fine textures and movement. Electrophysiological studies using an ex vivo skin-nerve preparation have demonstrated that hydroxy-alpha-sanshool potently and robustly excites virtually all D-hair afferents cornell.eduresearchgate.net. This selective and vigorous activation of ultrasensitive light-touch receptors is a key contributor to the compound's unique tingling effect cornell.edu.

Beyond D-hair afferents, hydroxy-alpha-sanshool also targets distinct populations of other nerve fibers, including Aβ and C-fibers.

Aβ Fibers: These myelinated fibers are crucial for transmitting light touch and pressure information. Research shows that hydroxy-alpha-sanshool activates subsets of Aβ fibers, particularly those that adapt rapidly to mechanical stimuli, such as those associated with guard hair follicles. Slowly adapting Aβ fibers can also be activated, but to a lesser extent researchgate.net. In all affected fiber types, the compound can evoke a bursting pattern of action potentials, which is reminiscent of the neural activity observed in human subjects experiencing paresthesia jneurosci.org.

C-Fibers: These are unmyelinated, slow-conducting fibers typically associated with pain and temperature. Hydroxy-alpha-sanshool activates a novel subset of C-fibers that are distinct from those activated by capsaicin (the active compound in chili peppers) jneurosci.orgnih.gov. This activation of both non-nociceptive (Aβ) and a unique subset of C-fibers contributes to the complex sensation produced by the compound jneurosci.org.

Table 1: Response of Cutaneous Sensory Fibers to Hydroxy-alpha-sanshool This table summarizes findings from ex vivo skin-nerve preparation studies.

Fiber Type Myelination Primary Sensation Response to Hydroxy-alpha-sanshool Firing Pattern
D-hair Aδ (lightly myelinated) Light touch, movement Strong and robust excitation Tonic or bursting
RA-Aβ Aβ (myelinated) Light touch, vibration Potent activation Bursting
SA-Aβ Aβ (myelinated) Sustained pressure Lower intensity activation Lower frequency firing
C-fiber Unmyelinated Pain, temperature, itch Activation of a unique subset Tonic or bursting

The peripheral activation of mechanoreceptors sends a cascade of neural signals to the brain. While classical theories suggested that different mechanoreceptor channels (e.g., for vibration vs. steady pressure) process information independently, recent findings challenge this view biorxiv.orgnih.gov. Psychophysical studies involving hydroxy-alpha-sanshool have provided evidence for interactions between these channels within the somatosensory pathway biorxiv.orgnih.gov. For instance, a sustained, steady pressure (a sensation carried by slowly adapting fibers) can inhibit the tingling sensation induced by hydroxy-alpha-sanshool (which strongly activates rapidly adapting fibers) biorxiv.orgbiorxiv.org. This perceptual interference suggests that the signals from different fiber types are not processed in isolation but are integrated and modulated at early stages in the central nervous system, potentially at the spinal, thalamic, or cortical levels, to produce the final tactile perception biorxiv.orgnih.gov.

The tingling sensation produced by hydroxy-alpha-sanshool has been perceived by human subjects as a vibration of approximately 50 Hz nih.gov. This frequency falls squarely within the range optimally detected by rapidly adapting (RA) mechanoreceptors. To investigate this interaction, researchers have conducted perceptual interference studies. When hydroxy-alpha-sanshool was applied to the fingertip, it significantly impaired the ability of subjects to detect a mechanical vibration at 30 Hz (an RA-dominant frequency) nih.govplos.org. However, it did not affect the detection of higher frequencies (240 Hz, detected by Pacinian corpuscle channels) or very low frequencies (1 Hz, detected by slowly adapting channels) nih.govplos.org. This frequency-selective interference demonstrates that hydroxy-alpha-sanshool generates anomalous activity in the RA channel that is directly relevant to tactile perception and contributes to its unique sensory experience nih.govplos.org.

Analgesic and Numbing Properties in Sensory Modalities

Extracts from Zanthoxylum plants, often called 'toothache trees,' have a history in traditional medicine for treating pain nih.gov. Modern research confirms that hydroxy-alpha-sanshool possesses analgesic and numbing properties by selectively modulating the activity of sensory neurons involved in pain signaling nih.govnih.gov.

Hydroxy-alpha-sanshool demonstrates a specific analgesic effect on mechanical pain, particularly under inflammatory conditions. In mouse models of neurogenic inflammation, topical application of the compound acutely suppressed hypersensitivity to mechanical force chemfaces.com. Notably, it did not suppress hypersensitivity to heat, indicating a modality-specific action chemfaces.com. This selective attenuation of mechanical sensitivity is attributed to the potent inhibition of Aδ mechanonociceptors, the fibers that mediate sharp, acute pain and contribute to inflammatory pain nih.govresearchgate.net. Further investigation into the molecular mechanism revealed that hydroxy-alpha-sanshool inhibits action potentials by blocking voltage-gated sodium channels, with a particularly strong effect on the Nav1.7 subtype, which is crucial for pain signaling nih.govresearchgate.net. This targeted inhibition dampens the excitability of mechanosensory nociceptors, leading to analgesia for mechanical pain nih.govresearchgate.net.

Selective Attenuation of Mechanical Sensitivity

Hydroxy-alpha-sanshool has been shown to selectively reduce sensitivity to mechanical stimuli without affecting thermal sensitivity. researchgate.net In preclinical models, treatment with this alkylamide resulted in a notable decrease in mechanical sensitivity under both normal and inflammatory conditions. researchgate.net This analgesic effect is attributed to its inhibitory action on Aδ mechanonociceptors, which are responsible for transmitting sharp, acute pain and pain associated with inflammation. researchgate.net

Research indicates that hydroxy-alpha-sanshool's mechanism of action involves the modulation of various ion channels. It has been found to inhibit multiple subtypes of voltage-gated sodium channels, with a particularly strong effect on NaV1.7. researchgate.net Additionally, it interacts with two-pore potassium channels (KCNK3, KCNK9, and KCNK18), which are sensitive to mechanical stimuli, pH, and anesthetics. researchgate.netmdpi.comnih.gov The tingling sensation, or paresthesia, induced by hydroxy-alpha-sanshool is associated with the activation of a specific subset of somatosensory neurons. researchgate.net Studies using a perceptual interference paradigm have demonstrated that this compound significantly impairs the detection of low-frequency vibrations (around 30 Hz), which are primarily sensed by the rapidly adapting (RA) tactile channel. plos.org However, it does not affect the detection of higher or lower frequency vibrations, suggesting a specific interaction with RA mechanoreceptors. plos.org

Local Anesthetic Effects Through Neuronal Inhibition

The local anesthetic properties of hydroxy-alpha-sanshool are linked to its ability to inhibit neuronal activity. This compound, extracted from plants of the Zanthoxylum genus, has a history of use in traditional medicine for conditions like toothaches. researchgate.netnih.gov Its anesthetic effects are achieved through the inhibition of specific ion channels in sensory neurons. nih.gov

The primary mechanism for its numbing effect is the inhibition of two-pore potassium channels, specifically KCNK3, KCNK9, and KCNK18. nih.govescholarship.org By blocking these channels, hydroxy-alpha-sanshool excites both small-diameter unmyelinated neurons and large-diameter myelinated neurons. nih.govescholarship.org Furthermore, it blocks various voltage-gated sodium (NaV) channels, which are crucial for the initiation and propagation of nerve impulses. nih.gov It shows a strong inhibitory effect on NaV1.3 and NaV1.7 channels, which are predominantly expressed in somatosensory neurons like those in the dorsal root ganglion. nih.gov This dual action on both potassium and sodium channels contributes to its effectiveness as a local anesthetic. nih.govnih.gov

Cognitive and Central Nervous System Modulations

Amelioration of Learning and Memory Impairments in Preclinical Models

Hydroxy-alpha-sanshool has demonstrated the potential to alleviate learning and memory deficits in several preclinical models. In a mouse model where cognitive impairment was induced by scopolamine, oral administration of hydroxy-alpha-sanshool significantly reversed these deficits, as observed in passive avoidance and Morris water maze tests. nih.gov This improvement was associated with the prevention of changes in hippocampal neuronal morphology and a reduction in apoptosis. nih.gov The underlying mechanism appears to involve the enhancement of the cholinergic system by inhibiting acetylcholinesterase (AChE) activity and increasing acetylcholine (B1216132) (ACh) content. nih.gov Furthermore, it upregulates the protein and mRNA expression of brain-derived neurotrophic factor (BDNF) and phospho-cAMP response element-binding (p-CREB). nih.gov

In another model of Alzheimer's disease, hydroxy-alpha-sanshool liposomes effectively mitigated learning and memory deficits induced by D-galactose. nih.gov Treatment with these liposomes led to prolonged escape latency and a reduced number of errors in behavioral tests, indicating improved cognitive function. nih.gov It also offered protection to hippocampal neuronal cells. nih.gov The neuroprotective effects of hydroxy-alpha-sanshool are also attributed to its ability to activate the cAMP response element-binding protein (CREB)/brain-derived neurotrophic factor (BDNF) signaling pathway. researchgate.net

Table 1: Effects of Hydroxy-alpha-sanshool on Cognitive Performance in Preclinical Models

Preclinical Model Behavioral Test Key Findings Putative Mechanism of Action
Scopolamine-induced cognitive impairment in mice Passive avoidance test, Morris water maze test Marked reversal of cognitive impairments. nih.gov Enhanced cholinergic system activity, increased CREB/BDNF signaling. nih.gov
D-galactose-induced Alzheimer's disease model in mice Not specified Alleviation of learning and memory deficits, protection of hippocampal neuronal cells. nih.gov Not specified
H2O2-stimulated PC12 cells Not specified Significant protective effect without cytotoxicity. researchgate.net Activation of CREB/BDNF signaling pathway. researchgate.net

Effects on Cerebral Blood Flow and Hemodynamic Responses

Research in healthy humans has shown that an extract of Zanthoxylum armatum, which is rich in hydroxy-alpha-sanshool, can modulate cerebral blood flow (CBF) parameters in the prefrontal cortex during cognitive tasks. nih.govnih.gov Near-infrared spectroscopy (NIRS) revealed a reduced hemodynamic response during the Rapid Visual Information Processing (RVIP) task after both a single dose and 56 days of supplementation. nih.govnih.gov This reduction in hemodynamic response, in conjunction with improved cognitive performance, suggests an increase in neural efficiency. nih.govnih.gov

Influence on Attention and Speed of Performance

Studies on a lipid extract of Zanthoxylum armatum have demonstrated positive effects on cognitive function, particularly in the domains of attention and performance speed. nih.govnih.gov A single dose of the extract led to acute improvements in a 'Speed of Attention' factor and performance on the Rapid Visual Information Processing (RVIP) task compared to a placebo. nih.govnih.gov Following 56 days of consumption, a global 'Speed of Performance' measure, which combined data from all timed tasks, showed enhancement. nih.govnih.gov Participants also demonstrated improved performance on Serial 3s Subtractions and reported being less mentally fatigued throughout the day. nih.govnih.gov

Table 2: Cognitive and Hemodynamic Effects of Zanthoxylum armatum Extract

Duration of Supplementation Cognitive Effects Cerebral Blood Flow Effects
Single Dose (Day 1) Improved 'Speed of Attention' and RVIP task performance. nih.govnih.gov Reduced hemodynamic response during RVIP task. nih.govnih.gov
56 Days (Day 56) Enhanced global 'Speed of Performance', improved Serial 3s Subtractions, reduced mental fatigue. nih.govnih.gov Reduced hemodynamic response during RVIP task. nih.govnih.gov

Distribution and Modulation within Cognition-Relevant Brain Regions

The cognitive effects of hydroxy-alpha-sanshool are supported by its interaction with ion channels that are widely distributed in brain regions relevant to cognition. nih.gov Specifically, it modulates transient receptor potential (TRP) channels and two-pore domain potassium ion channels (KCNK), which are found in these critical brain areas. nih.gov Following intranasal administration of hydroxy-alpha-sanshool liposomes, the compound was found to be highly enriched in brain tissue, indicating its ability to cross the blood-brain barrier and potentially target the brain. nih.gov Furthermore, extracts from Zanthoxylum bungeanum pericarps, which contain hydroxy-alpha-sanshool, have been shown to significantly activate the spontaneous activity of the hippocampus and parahippocampal gyrus, areas crucial for learning and memory. nih.govresearchgate.net

Broader Biological Activities and Health Promoting Effects

Antioxidant Capacities and Oxidative Stress Mitigation

Hydroxy-alpha-sanshool exhibits notable antioxidant properties, playing a role in protecting cells from the damage induced by oxidative stress. smolecule.com Its capacity to neutralize free radicals and enhance the body's natural antioxidant defenses has been demonstrated across various experimental models.

Studies have shown that Hydroxy-alpha-sanshool can effectively reduce key markers of oxidative stress in both liver (hepatic) and other cellular environments. A primary indicator of oxidative damage is the level of malondialdehyde (MDA), a product of lipid peroxidation. Research indicates that Hydroxy-alpha-sanshool treatment significantly decreases MDA levels in the liver of rats on a high-fat diet. nih.gov Similarly, it has been shown to lower MDA concentrations in H2O2-stimulated PC12 nerve cells and in colon tissue. frontiersin.orgnih.govnih.gov

Beyond MDA, Hydroxy-alpha-sanshool also reduces the accumulation of intracellular reactive oxygen species (ROS). frontiersin.org In cellular models, it has been observed to inhibit ROS expression induced by pathogens like Cutibacterium acnes and to protect against H2O2-induced cytotoxicity in rat hepatocytes. frontiersin.orgmtmt.hu

Table 1: Effect of Hydroxy-alpha-sanshool on Oxidative Stress Markers

Model SystemOxidative Stress MarkerObserved EffectReference
High-Fat Diet-Induced Hyperlipidemic Rats (Liver)Malondialdehyde (MDA)Decreased nih.gov
H2O2-Stimulated PC12 CellsMalondialdehyde (MDA)Decreased nih.govnih.gov
HCT-116 and Colonic TissueMalondialdehyde (MDA)Decreased frontiersin.org
H2O2-Stimulated PC12 CellsReactive Oxygen Species (ROS)Decreased nih.gov
Sprague Dawley Rat HepatocytesReactive Oxygen Species (ROS)Decreased frontiersin.org

The antioxidant capacity of a compound is often measured by its ability to scavenge synthetic free radicals in vitro. Hydroxy-alpha-sanshool has demonstrated efficacy in several standard assays, including the Oxygen Radical Absorbance Capacity (ORAC), 2,2-diphenyl-1-picrylhydrazyl (DPPH), and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. frontiersin.org

Comparative studies with other related sanshool compounds reveal that while all possess free-radical scavenging abilities, the presence of a hydroxyl group, as in Hydroxy-alpha-sanshool, enhances antioxidant capacity. frontiersin.org Research has shown that Hydroxy-alpha-sanshool exhibits a dose-dependent inhibitory effect on DPPH radicals. frontiersin.org

Table 2: In Vitro Free Radical Scavenging Assays for Sanshools

AssayCompoundRelative Activity FindingReference
ORAC (Oxygen Radical Absorbance Capacity)Hydroxy-alpha-sanshool (HAS)Demonstrates ORAC capacity frontiersin.org
DPPH (2,2-diphenyl-1-picrylhydrazyl)Hydroxy-alpha-sanshool (HAS)Shows significant, dose-dependent scavenging ability frontiersin.org
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))Hydroxy-alpha-sanshool (HAS)Shows obvious radical scavenging ability frontiersin.org

In addition to directly scavenging free radicals, Hydroxy-alpha-sanshool bolsters the body's own antioxidant defense system by increasing the activity of crucial endogenous enzymes. frontiersin.org These enzymes, including Catalase (CAT), Superoxide (B77818) Dismutase (SOD), and Glutathione (B108866) Peroxidase (GSH-Px), are the primary line of defense against cellular oxidative damage. nih.gov

In studies using H2O2-stimulated PC12 cells, Hydroxy-alpha-sanshool treatment led to a significant increase in the activities of SOD, CAT, and GSH-Px. nih.govnih.gov Similarly, in animal models of high-fat diet-induced obesity, it increased the activity of SOD and the levels of glutathione (GSH), a key substrate for GSH-Px, in the liver. nih.gov These findings suggest that Hydroxy-alpha-sanshool helps to control the redox balance within cells by enhancing the enzymatic neutralization of harmful reactive oxygen species. frontiersin.org

Table 3: Effect of Hydroxy-alpha-sanshool on Endogenous Antioxidant Enzymes

Model SystemEnzyme/MoleculeObserved EffectReference
H2O2-Stimulated PC12 CellsSuperoxide Dismutase (SOD)Increased Activity nih.govnih.gov
Catalase (CAT)Increased Activity nih.govnih.gov
Glutathione Peroxidase (GSH-Px)Increased Activity nih.govnih.gov
High-Fat Diet-Induced Hyperlipidemic Rats (Liver)Superoxide Dismutase (SOD)Increased Activity nih.gov
Glutathione (GSH)Increased Level nih.gov
Colonic Tissue and HCT-116 CellsSOD, CAT, GSH-PxIncreased Activity frontiersin.org

Anti-inflammatory Properties

Hydroxy-alpha-sanshool demonstrates significant anti-inflammatory effects, primarily through its ability to modulate the signaling molecules that drive the inflammatory process. smolecule.commtmt.hu

A key mechanism of its anti-inflammatory action is the downregulation of pro-inflammatory cytokines. In a mouse model of insulin (B600854) resistance, an inflammatory condition, treatment with Hydroxy-alpha-sanshool resulted in a significant decrease in the serum levels of several key cytokines: Interleukin-1 (IL-1), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Monocyte Chemoattractant Protein-1 (MCP-1). researchgate.netresearcher.life This demonstrates a potent ability to suppress systemic inflammatory responses. Further studies have shown that sanshools can reduce the production of inflammatory factors like IL-6 and TNF-α in models of intestinal inflammation. nih.gov

Table 4: Modulation of Pro-inflammatory Cytokines by Hydroxy-alpha-sanshool

Model SystemCytokineObserved EffectReference
Insulin-Resistant Mice (Serum)Interleukin-1 (IL-1)Decreased researchgate.net
Interleukin-6 (IL-6)Decreased researchgate.netresearcher.life
Tumor Necrosis Factor-alpha (TNF-α)Decreased researchgate.netresearcher.life
Monocyte Chemoattractant Protein-1 (MCP-1)Decreased researchgate.netresearcher.life

Metabolic Regulation and Anti-Obesity Effects

Hydroxy-alpha-sanshool has been identified as a promising agent for combating obesity and regulating lipid metabolism. nih.govnih.gov Its effects are multifaceted, involving the reduction of body weight gain, improvement of lipid profiles, and modulation of genes involved in fat metabolism.

In animal models fed a high-fat diet (HFD), administration of Hydroxy-alpha-sanshool significantly decreased body weight gain and the accumulation of abdominal adipose tissue. nih.govnih.gov This anti-obesity effect is linked to an increase in energy expenditure and the promotion of thermogenesis. nih.gov

Table 5: Effects of Hydroxy-alpha-sanshool on Metabolic Parameters

ParameterModel SystemObserved EffectReference
Body Weight GainHigh-Fat Diet-Fed RatsDecreased nih.gov
Abdominal Adipose TissueHigh-Fat Diet-Fed RatsDecreased nih.gov
Total Cholesterol (T-CHO)High-Fat Diet-Fed Rats & Insulin-Resistant MiceDecreased nih.govmdpi.com
Triglycerides (TG)High-Fat Diet-Fed Rats & Insulin-Resistant MiceDecreased nih.govmdpi.com
Low-Density Lipoprotein Cholesterol (LDL-C)High-Fat Diet-Fed Rats & Insulin-Resistant MiceDecreased nih.govmdpi.com
High-Density Lipoprotein Cholesterol (HDL-C)High-Fat Diet-Fed Rats & Insulin-Resistant MiceIncreased nih.govmdpi.com

Antiobesity and Hypolipidemic Activities in Animal Models

Hydroxy-alpha-sanshool has demonstrated notable antiobesity and hypolipidemic activities in animal models. nih.gov In studies involving rats fed a high-fat diet (HFD), administration of HAS has been shown to combat obesity. nih.govnih.gov This anti-obesity effect is linked to its ability to regulate lipid metabolism. nih.govmdpi.com The compound has been identified as a potential candidate agent for addressing obesity and hyperlipidemia. nih.gov Animal models of obesity have been crucial in investigating these effects, where HAS treatment helped mice combat obesity induced by a high-fat diet. nih.gov

Improvement of Lipid Metabolism Parameters

Research has shown that hydroxy-alpha-sanshool can significantly improve parameters of lipid metabolism. In hyperlipidemic rats induced by a high-fat diet, HAS treatment led to a reduction in serum levels of triglycerides (TG), total cholesterol (TC), and low-density lipoprotein cholesterol (LDL-C). nih.govnih.gov Conversely, an increase in high-density lipoprotein cholesterol (HDL-C) levels was observed. nih.govnih.gov Another study noted that while HAS administration in mice resulted in elevated serum and liver levels of triglycerides, total cholesterol, and low-density lipoprotein cholesterol, it decreased high-density lipoprotein cholesterol levels. nih.gov In insulin-resistant mice, HAS intervention effectively decreased elevated levels of TG and TC. nih.gov

Table 1: Effect of Hydroxy-alpha-sanshool on Lipid Metabolism Parameters in Animal Models

ParameterEffect ObservedAnimal ModelSource
Triglycerides (TG)DecreasedHigh-fat diet-induced hyperlipidemic rats nih.govnih.gov
Total Cholesterol (TC)DecreasedHigh-fat diet-induced hyperlipidemic rats nih.govnih.gov
Low-Density Lipoprotein Cholesterol (LDL-C)DecreasedHigh-fat diet-induced hyperlipidemic rats nih.gov
High-Density Lipoprotein Cholesterol (HDL-C)IncreasedHigh-fat diet-induced hyperlipidemic rats nih.gov
Triglycerides (TG)DecreasedInsulin-resistant mice nih.gov
Total Cholesterol (TC)DecreasedInsulin-resistant mice nih.gov

Promotion of White Adipose Tissue Browning and Thermogenesis

A significant aspect of the anti-obesity effect of hydroxy-alpha-sanshool is its ability to induce the browning of white adipose tissue (WAT), which in turn promotes thermogenesis and increases energy expenditure. nih.govresearchgate.net This process is considered an attractive strategy for combating obesity. nih.gov Studies have shown that HAS up-regulates the expression of Uncoupling protein 1 (UCP-1), a key marker for browning, increases the number of mitochondria, and elevates cellular oxygen consumption rates in white adipocytes. nih.gov The mechanism for this browning effect is associated with the activation of the TRPV1/AMPK pathway, leading to SIRT1-dependent PPAR-γ deacetylation. nih.gov It has been suggested that the membrane receptor TRPV1 is a potential drug target for HAS to exert these effects. nih.govresearchgate.net

Alleviation of Insulin Resistance and Related Metabolic Disorders

Hydroxy-alpha-sanshool has shown potential in alleviating insulin resistance and related metabolic disorders. nih.govresearcher.life In studies on insulin-resistant mice, HAS intervention was found to reverse changes associated with the condition. nih.govnih.gov Specifically, it has been shown to reduce fasting blood glucose and promote insulin secretion. researcher.lifefrontiersin.org The compound also appears to modulate inflammatory markers, significantly decreasing levels of interleukin (IL)-1, IL-6, and tumor necrosis factor (TNF)-α in the serum of insulin-resistant model mice. researcher.liferesearchgate.net Furthermore, HAS has been found to reduce levels of glycosylated serum protein (GSP) and glycosylated hemoglobin (GHb), indicators of long-term glucose control. nih.govnih.gov The mechanism of action may involve the activation of the phosphatidylinositol-3 kinase (PI3K)/Akt insulin and NF-κB signaling pathways to maintain glucose homeostasis. researcher.liferesearchgate.net

Table 2: Effects of Hydroxy-alpha-sanshool on Markers of Insulin Resistance

ParameterEffect ObservedModelSource
Fasting Blood Glucose (FBG)ReducedInsulin-resistant mice researcher.lifefrontiersin.org
Insulin (INS) SecretionPromotedInsulin-resistant mice researcher.life
Glycosylated Serum Protein (GSP)DecreasedInsulin-resistant mice nih.govnih.gov
Glycosylated Hemoglobin (GHb)DecreasedInsulin-resistant mice nih.govnih.gov
Interleukin-1 (IL-1)DecreasedInsulin-resistant mice researcher.liferesearchgate.net
Interleukin-6 (IL-6)DecreasedInsulin-resistant mice researcher.liferesearchgate.net
Tumor Necrosis Factor-α (TNF-α)DecreasedInsulin-resistant mice researcher.liferesearchgate.net

Gastrointestinal Physiology Modulation

Hydroxy-alpha-sanshool also exerts effects on gastrointestinal physiology, including promoting intestinal motility and inducing salivation. physiology.orgmdpi.com

Promotion of Colonic Transit and Motility

Hydroxy-alpha-sanshool has been shown to promote colonic transit and motility. physiology.orgmdpi.com In studies using isolated rat colons, HAS was found to induce strong propulsive "squeezing" motility. physiology.orgnih.gov This effect is believed to be mediated through the blockage of the neural KCNK9 channel in the colonic myenteric plexus. physiology.orgnih.gov The administration of HAS has been observed to increase defecation frequency in rats. physiology.orgnih.gov This suggests that HAS plays a role in enhancing the motor activity of the colon. nih.gov

Induction of Salivation

One of the well-known sensory effects of compounds from Sichuan pepper is the induction of a tingling sensation and salivation. rsc.org Hydroxy-alpha-sanshool is a key compound responsible for this effect. wikipedia.org Studies have demonstrated that products containing hydroxy-alpha-sanshool can promote salivary secretion. researchgate.net This effect is linked to the activation of TRPV1 and TRPA1 channels in sensory neurons. researchgate.netresearchgate.net

Preclinical and in Vivo Research Models

Somatosensory Behavioral Models in Rodents

The distinctive sensory effects of hydroxy-alpha-sanshool have been investigated using somatosensory behavioral models in rodents. These studies aim to understand the molecular and cellular basis of the tingling paresthesia induced by the compound.

In one key study, the injection of hydroxy-alpha-sanshool into the hind paw of wild-type mice was shown to evoke a distinct licking behavior. mdpi.com This nocifensive response is a well-established indicator of a sensory or irritant stimulus. Notably, this behavior was significantly diminished in mice genetically deficient in the TRPV1 (Transient Receptor Potential Vanilloid 1) channel, highlighting the crucial role of this receptor in mediating the somatic sensation induced by the compound. mdpi.com Further research has shown that hydroxy-alpha-sanshool excites D-hair afferent nerve fibers, which are sensitive light-touch receptors, as well as other populations of Aβ and C-fiber nerve fibers. nih.gov

Another study utilized a rat model to investigate the effects of a sanshool analog, isobutylalkenyl amide (IBA), which elicits similar tingling sensations. This research confirmed that the sanshool analog directly excites a significant portion of dorsal root ganglion (DRG) neurons. nih.gov The behavioral response to this activation was characterized as nocifensive, suggesting that the novel tingling sensation is perceived as aversive by rodents. nih.gov These models are instrumental in dissecting the neural pathways and receptor interactions that underpin the unique sensory experience of hydroxy-alpha-sanshool.

Models of Neurogenic and Inflammatory Pain

The antinociceptive and anti-inflammatory properties of hydroxy-alpha-sanshool have been explored in various preclinical models of pain. These investigations point towards the compound's potential as an analgesic agent.

Research has demonstrated that sanshools, including hydroxy-alpha-sanshool, can confer anti-inflammatory effects by suppressing the production and activity of pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α). nih.gov The mechanism also involves the inhibition of cyclooxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS) activity, leading to a reduction in the synthesis of prostaglandins (B1171923) and nitric oxide. nih.gov

The activation of TRP channels is a key mechanism through which hydroxy-alpha-sanshool exerts its effects on pain signals. nih.gov By acting on these channels, it can modulate the transmission of pain signals, particularly those mediated by Aδ fibers, resulting in antinociceptive effects in animal models. nih.gov The compound's ability to activate sensory neurons is also linked to its traditional use as a "toothache tree," where its anesthetic-like properties are employed for pain relief. mdpi.com Studies using models of inflammatory pain, such as those induced by agents like formalin or capsaicin, are crucial for evaluating the analgesic efficacy of hydroxy-alpha-sanshool. nih.govresearchgate.net These models have shown that by stimulating nociceptors and activating TRPV1 channels, a state of neurogenic inflammation can be induced, which serves as a platform to test the pain-relieving effects of compounds like hydroxy-alpha-sanshool. nih.govresearchgate.net

High-Fat Diet (HFD) Induced Obesity and Metabolic Syndrome Models

The potential of hydroxy-alpha-sanshool in combating obesity and metabolic syndrome has been assessed using high-fat diet (HFD) induced animal models. These studies reveal significant beneficial effects on weight management and lipid metabolism.

In a study involving Wistar rats fed a high-fat diet, treatment with hydroxy-alpha-sanshool resulted in a significant decrease in body weight gain and food efficiency ratio. Furthermore, the compound was observed to reduce abdominal adipose tissue and the size of liver adipocytes. Analysis of serum and liver tissues showed a significant reduction in total cholesterol (T-CHO), triglycerides (TG), and low-density lipoprotein (LDL) cholesterol, alongside an increase in high-density lipoprotein (HDL) cholesterol.

The underlying mechanisms appear to involve the regulation of gene expression. mRNA analyses indicated that hydroxy-alpha-sanshool treatment increases the expression of peroxisome proliferator-activated receptor γ (Pparg) and apolipoprotein E (Apoe). Immunohistochemistry and Western blotting confirmed increased levels of PPARγ and APOE proteins in the liver. Additionally, hydroxy-alpha-sanshool treatment was found to increase the levels of the antioxidant glutathione (B108866) (GSH) and the activity of superoxide (B77818) dismutase (SOD) in the liver, while decreasing levels of malondialdehyde (MDA), indicating a reduction in oxidative stress.

Another study using an insulin-resistant mouse model, induced by a combination of streptozotocin (B1681764) and a high-fat, high-sugar diet, demonstrated that hydroxy-alpha-sanshool could effectively reverse metabolic disturbances. It was shown to decrease levels of glycosylated serum protein (GSP), glycosylated hemoglobin (GHb), triglycerides (TG), and total cholesterol (TC). The compound also favorably modulated the gut microbiota and metabolites, particularly affecting linoleic acid and tyrosine metabolism pathways.

Effects of Hydroxy-alpha-sanshool in HFD-Induced Obesity Models
ModelKey FindingsBiochemical ChangesGene/Protein Expression Changes
HFD-fed Wistar RatsDecreased body weight gain, reduced abdominal fat.↓ T-CHO, ↓ TG, ↓ LDL-C, ↑ HDL-C, ↑ GSH, ↑ SOD, ↓ MDA.↑ Pparg mRNA, ↑ Apoe mRNA, ↑ PPARγ protein, ↑ APOE protein.
Insulin-Resistant Mice (STZ + HFD)Reversal of metabolic disturbances.↓ GSP, ↓ GHb, ↓ TG, ↓ TC.Modulation of gut microbiota and related metabolic pathways.

Scopolamine-Induced Cognitive Impairment Models

The neuroprotective potential of hydroxy-alpha-sanshool has been evaluated in scopolamine-induced models of cognitive impairment. Scopolamine is a muscarinic antagonist that induces transient memory deficits, providing a reliable model for screening nootropic agents.

In a study on mice, oral administration of hydroxy-alpha-sanshool markedly reversed the cognitive impairments induced by scopolamine, as demonstrated by improved performance in the passive avoidance test and the Morris water maze test. The compound was also found to dose-dependently prevent changes in the morphology of hippocampal neurons and reduce apoptosis.

The mechanisms underlying these cognitive-enhancing effects involve the modulation of the cholinergic system and key signaling pathways. Hydroxy-alpha-sanshool was shown to inhibit acetylcholinesterase (AChE) activity, leading to an increase in acetylcholine (B1216132) (ACh) content in the brain. Furthermore, it increased both the protein and mRNA expression of brain-derived neurotrophic factor (BDNF) and phospho-cAMP response element-binding protein (p-CREB). These findings suggest that hydroxy-alpha-sanshool attenuates scopolamine-induced cognitive deficits by enhancing cholinergic activity and promoting the CREB/BDNF signaling pathway, which is crucial for neuronal survival, plasticity, and memory formation.

Cellular Models for Receptor and Pathway Studies

A variety of cellular models have been instrumental in elucidating the specific molecular targets and signaling pathways affected by hydroxy-alpha-sanshool.

Dorsal Root Ganglion (DRG) Neurons : Primary cultures of DRG neurons, which are primary sensory neurons, have been used to study the direct effects of hydroxy-alpha-sanshool on the nervous system. nih.gov Studies have shown that the compound excites a subset of these neurons, including both small-diameter unmyelinated cells and large-diameter myelinated neurons. mdpi.com It has been demonstrated that hydroxy-alpha-sanshool activates these neurons by inhibiting two-pore domain potassium (KCNK) channels, specifically KCNK3, KCNK9, and KCNK18. nih.govmdpi.com

HEK Cells : Human Embryonic Kidney (HEK) cells are a common tool for studying the function of specific ion channels. In the context of hydroxy-alpha-sanshool research, HEK cells have been transfected to express various TRP channels. mdpi.com These studies revealed that hydroxy-alpha-sanshool causes an influx of calcium and evokes inward currents in cells expressing TRPV1 or TRPA1, confirming that these channels are molecular targets of the compound. mdpi.com

HCT-116 Cells : The human colon cancer cell line HCT-116 has been used to investigate the antioxidant properties of sanshools. In studies where these cells were exposed to oxidative stress induced by hydrogen peroxide (H₂O₂), sanshools, including hydroxy-alpha-sanshool, were found to decrease the levels of reactive oxygen species (ROS) and malondialdehyde (MDA). The protective mechanism involves the upregulation of the Nrf2/HO-1 signaling pathway, a key regulator of the cellular antioxidant response.

3T3-L1 Adipocytes : The 3T3-L1 cell line is a widely used in vitro model for studying adipogenesis, the process of pre-adipocyte differentiation into mature adipocytes. While one study on insulin-resistant mice treated with hydroxy-alpha-sanshool found that differentially abundant metabolites were involved in the regulation of lipolysis in adipocytes, direct studies on the effects of hydroxy-alpha-sanshool on 3T3-L1 cells are not currently available in the reviewed literature.

PC12 Cells : The PC12 cell line, derived from a rat adrenal pheochromocytoma, is a valuable model for neuroprotective studies as these cells can differentiate to exhibit neuron-like characteristics. Research has shown that hydroxy-alpha-sanshool has a significant protective effect on PC12 cells stimulated with hydrogen peroxide (H₂O₂), a model of oxidative stress-induced neuronal damage. The compound was found to reduce apoptosis by decreasing intracellular ROS and increasing the mitochondrial membrane potential. Mechanistically, hydroxy-alpha-sanshool upregulates the PI3K/Akt signaling pathway, leading to an increase in the expression of the anti-apoptotic protein Bcl-2 and a decrease in the pro-apoptotic proteins Bax and cleaved caspase-3. Further studies have shown its protective effect against β-amyloid-induced damage in differentiated PC12 cells, suggesting a potential role in mitigating neurodegenerative processes.

Cellular Models Used in Hydroxy-alpha-sanshool Research
Cell LineModel System ForKey Findings with Hydroxy-alpha-sanshool
Dorsal Root Ganglion (DRG) NeuronsPrimary Sensory Neuron FunctionExcites a subset of neurons by inhibiting KCNK3, KCNK9, and KCNK18 channels. nih.govmdpi.com
HEK CellsIon Channel Function (TRPV1, TRPA1)Activates TRPV1 and TRPA1 channels, causing Ca²+ influx and inward currents. mdpi.com
HCT-116 CellsOxidative Stress in Colon CellsReduces ROS and MDA levels by upregulating the Nrf2/HO-1 pathway.
3T3-L1 AdipocytesAdipogenesis and Lipid MetabolismIndirect evidence suggests a role in regulating lipolysis; direct studies are lacking.
PC12 CellsNeuroprotection and Oxidative StressProtects against H₂O₂ and β-amyloid-induced damage via the PI3K/Akt pathway.

Pharmacokinetic and Metabolic Stability Profiles in Various Species

The pharmacokinetic properties and metabolic stability of hydroxy-alpha-sanshool have been investigated to understand its absorption, distribution, metabolism, and excretion (ADME) profile, which is crucial for its development as a potential therapeutic agent.

In vivo pharmacokinetic studies in rats following oral administration have shown that hydroxy-alpha-sanshool is rapidly absorbed.

In vitro metabolic stability studies have been conducted using liver microsomes and hepatocytes from various species, including humans, monkeys, dogs, rats, and mice. The results indicate that hydroxy-alpha-sanshool is relatively stable in human and rat liver microsomes. In contrast, it exhibits higher clearance and is less stable in dog and mouse liver microsomes, suggesting species-specific differences in its metabolism.

Furthermore, studies on its interaction with drug-metabolizing enzymes have revealed that hydroxy-alpha-sanshool has strong inhibitory effects on the human cytochrome P450 enzymes CYP2C9 and CYP2D6. This finding is important for predicting potential drug-drug interactions. The binding of hydroxy-alpha-sanshool to human plasma proteins has been found to be nonspecific. These comprehensive in vitro and in vivo metabolic studies provide essential data for the further development and safety evaluation of hydroxy-alpha-sanshool.

Metabolic Stability of Hydroxy-alpha-sanshool in Liver Microsomes of Different Species
SpeciesHalf-life (T₁/₂) (min)Intrinsic Clearance (CLᵢₙₜ) (mL/min/kg)Metabolic Stability
Human42.9240.50Stable.
Rat51.3848.34More stable.
Dog-130.99Metabolically unstable (higher clearance).
Mouse-165.07Metabolically unstable (higher clearance).

Structure Activity Relationship Sar Studies

Influence of Hydroxyl Group on Biological Activities

The presence of a hydroxyl (-OH) group in the N-alkyl chain significantly impacts the biological and sensory properties of sanshools. The hydroxyl group is a key site for antioxidant activity in many natural compounds frontiersin.org.

In comparative studies, sanshools containing a hydroxyl group, such as hydroxy-α-sanshool (HAS), hydroxy-β-sanshool (HBS), and hydroxy-γ-sanshool (HRS), demonstrate stronger antioxidant capacities than their non-hydroxylated counterparts frontiersin.org. For instance, one study found that a sanshool lacking the hydroxyl group exhibited the lowest antioxidant activity among the tested compounds frontiersin.org. The radical scavenging ability of these molecules is partly attributed to the hydrogen-donating capability of the hydroxyl group frontiersin.org.

Conversely, the addition of a hydroxyl group appears to decrease the sensory pungency. The detection thresholds for hydroxy-α-sanshool and hydroxy-β-sanshool are higher than those for the corresponding non-hydroxylated α- and β-sanshools researchgate.net. The Scoville unit (SU) values, a measure of pungency, for hydroxy sanshools were found to be 3 to 5 times lower than their corresponding sanshool analogues, indicating a reduction in pungency nih.govresearchgate.net. While hydroxy-α-sanshool is noted for producing tingling and numbing sensations, other sanshools without the hydroxyl group are associated with stronger burning sensations nih.govresearchgate.net.

Table 1: Comparison of Pungency in Sanshools vs. Hydroxy Sanshools

Compound TypeRelative Pungency (Scoville Units)Primary Sensation
Sanshools (e.g., alpha-, beta-)80,000–110,000Burning, Tingling
Hydroxy Sanshools (e.g., hydroxy-alpha-, hydroxy-beta-)3-5 fold lower than corresponding sanshoolsTingling, Numbing

Role of Polyunsaturated Chain Configuration (cis- vs. trans- Isomers) and Number of Double Bonds

The geometry of the polyunsaturated fatty acid chain, specifically the configuration of its double bonds (cis- vs. trans-), is a critical determinant of biological activity. Hydroxy-α-sanshool is characterized by a specific arrangement of four double bonds within its structure researchgate.netresearchgate.net.

The presence of cis-configured double bonds is reported to be essential for the activation of certain sensory receptors, such as the transient receptor potential ankyrin 1 (TRPA1) channel rsc.org. This interaction is believed to be a key mechanism behind the characteristic tingling sensation. Studies on different isomers have revealed that variations in the double bond configuration lead to different sensory experiences. For example, hydroxy-sanshools like α, γ, and ε isomers are associated with tingling and salivation, whereas hydroxy-β-sanshool and hydroxy-γ-isosanshool are reported to produce a numbing sensation rsc.org.

Furthermore, the number of cis-double bonds can influence the molecule's antioxidant capacity. Research has indicated that hydroxy-γ-sanshool (HRS), which possesses more cis-double bonds, exhibits the greatest oxygen radical absorbance capacity (ORAC) and free radical scavenging abilities compared to other sanshools frontiersin.org. The specific cis configuration in hydroxy-α-sanshool is also linked to it causing the highest sensation of numbness among related compounds researchgate.netresearchgate.net.

Contribution of Amide and Hydroxyl Moieties to Antioxidant Activity

These two groups are implicated in the protective effects of sanshools against oxidative stress. For instance, the superior protective effect of hydroxy-γ-sanshool in certain studies has been attributed to its amide and hydroxyl groups frontiersin.org. These moieties also play a role in maintaining mitochondrial membrane potential, which is crucial for cellular health and mitigating oxidative damage frontiersin.org. The instability of sanshools is often due to the oxidation of the polyunsaturated chain, and the presence of these antioxidant functional groups helps to stabilize the molecule nih.gov.

Identification of Minimum Structural Motifs for Sensory Pungency

Research into the structure-activity relationship of sanshools has led to the identification of the essential molecular features required to elicit the characteristic pungent and tingling sensations. Studies have pinpointed a minimal structural motif necessary for these sensory effects rsc.org.

This key motif consists of two main parts:

An N-(2-methyl-2-hydroxypropyl) amide group rsc.org.

A specific polyunsaturated chain sequence: (CH=Z=CH–CH2–CH2–CH=E=CH) rsc.orgnih.gov.

The presence of this combination is considered crucial for the interaction with sensory receptors that mediate pungency and tingling rsc.org. An analog of hydroxy-α-sanshool, (2E,4E,8Z)-N-isobutylundeca-2,4,8-trienamide (IBA), which contains a similar N-isobutylcarboxamide group and the unsaturated motif, was also found to produce these sensations, further confirming the importance of these structural elements nih.gov.

Computational Docking and Binding Energy Analyses with Target Proteins

Computational methods, such as molecular docking and binding energy analysis, provide valuable insights into how hydroxy-alpha-sanshool interacts with specific protein targets at a molecular level nih.govmdpi.com. These in silico techniques predict the preferred binding orientation and affinity of a molecule (ligand) to a protein's binding site nih.gov.

One such study investigated the interaction of various sanshools with the nuclear factor erythroid 2-related factor 2 (Nrf2), a key protein in the cellular antioxidant response system frontiersin.org. The analysis calculated the binding energies between Nrf2 and four different sanshools. The results, presented in the table below, indicate the theoretical binding affinity, with a more negative value suggesting a stronger interaction mdpi.com.

Table 2: Binding Energies of Sanshools with Nrf2 Protein

CompoundBinding Energy (kcal/mol)
Hydroxy-γ-sanshool (HRS)-5.75
Hydroxy-α-sanshool (HAS)-5.17
Hydroxy-β-sanshool (HBS)-5.11
RS (sanshool without -OH)-4.16

The findings showed that hydroxy-γ-sanshool (HRS) had the most favorable binding energy (-5.75 kcal/mol), suggesting it binds more readily to Nrf2 compared to the other sanshools tested frontiersin.org. This stronger interaction aligns with the observation that HRS exhibits the highest antioxidant activity, providing a potential molecular mechanism for its effects frontiersin.org. Such computational approaches are instrumental in identifying potential protein targets and explaining the structure-activity relationships observed in experimental studies nih.govbiorxiv.org.

Analytical Methodologies and Compound Stability

Quantitative Analysis Techniques for Hydroxy-alpha-sanshool

Precise and reliable analytical methods are essential for determining the concentration of hydroxy-alpha-sanshool in plant materials and derived products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the quantitative analysis of hydroxy-alpha-sanshool. Reversed-phase HPLC, often utilizing a C18 column, is a common approach for separating sanshool compounds. The mobile phase typically consists of a gradient mixture of acetonitrile (B52724) and water, allowing for the effective elution and separation of different alkylamides. Detection is commonly performed using a UV detector, with wavelengths around 254 nm, 268 nm, or 270 nm being effective for identifying Zanthoxylum alkylamides.

For instance, one reported HPLC method utilized a SHIMADZU LC-2010 instrument with an InertSustainSwift C18 column. The elution was carried out with a gradient of 30% acetonitrile (solvent A) and 80% acetonitrile (solvent B) at a flow rate of 1.0 mL/min, with the column temperature maintained at 40 °C and detection at 270 nm. Under specific conditions, hydroxy-alpha-sanshool has been observed to elute as a sharp, single peak at a retention time of approximately 25.4 minutes.

HPLC-fingerprint analysis is a powerful extension of this technique, providing a comprehensive chemical profile of a sample. This approach is valuable for the quality control of Zanthoxylum species by establishing a standard fingerprint chromatogram. By comparing the fingerprint of a sample to a reference, it is possible to assess its authenticity and consistency. In studies of Zanthoxylum armatum, HPLC fingerprinting has been used to identify common characteristic peaks, with hydroxy-alpha-sanshool, hydroxy-beta-sanshool (B3030841), and hydroxy-gamma-sanshool (B1252549) being among the major identified components.

Interactive Data Table: HPLC Parameters for Hydroxy-alpha-sanshool Analysis

Parameter Reported Conditions Source
Instrument SHIMADZU LC-2010
Column InertSustainSwift C18, 4.6 × 250 mm
Hypersil BDS C18, 250 mm x 4.6 mm, 5 µm
ZORBAX Eclipse Plus C18, 250 × 4.6 mm i.d., 5 μm
Mobile Phase Gradient of acetonitrile and water
Flow Rate 1.0 mL/min
Column Temperature 35 °C or 40 °C
Detection Wavelength 254 nm, 268 nm, or 270 nm
Retention Time ~25.4 min

Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) is another valuable technique for the analysis of chemical components in Zanthoxylum species, which can be applied to alkylamide profiling. GC-MS separates volatile and semi-volatile compounds in a sample and then identifies them based on their mass-to-charge ratio. This method is particularly useful for identifying a wide range of compounds present in plant extracts.

In the context of Zanthoxylum, GC-MS has been primarily used to analyze the composition of essential oils and other volatile fractions. While direct quantitative analysis of the non-volatile hydroxy-alpha-sanshool by GC is less common than HPLC, GC-MS can be instrumental in identifying other co-occurring compounds and providing a broader chemical profile of the plant material. For analysis, samples are typically injected into the GC, where they are vaporized and separated on a capillary column, such as an Agilent HP-5ms. The separated compounds then enter the mass spectrometer for detection and identification by comparing their mass spectra to libraries like the NIST library.

Factors Affecting the Stability of Hydroxy-alpha-sanshool

Hydroxy-alpha-sanshool is known to be an unstable compound, susceptible to degradation under various conditions, which can lead to a loss of its characteristic sensory properties. Understanding the factors that contribute to its instability is crucial for the proper storage and processing of products containing this compound.

The structure of hydroxy-alpha-sanshool contains a long-chain polyunsaturated fatty acid amide, which makes it susceptible to oxidative deterioration. This oxidation is a primary cause of its instability. The presence of multiple double bonds in the alkyl chain is a key factor in this degradation pathway. The oxidation of these unsaturated bonds can lead to the breakdown of the molecule and a loss of its pungent and tingling properties.

To mitigate this oxidative degradation, the use of antioxidants has been shown to be effective. Studies have demonstrated that antioxidants naturally present in the genus Zanthoxylum, such as α-tocopherol and certain phenolic acids like gallic acid, can significantly stabilize hydroxy-alpha-sanshool. For instance, α-tocopherol has shown excellent stabilizing activity even at low concentrations. The stabilizing effect of phenolic acids appears to increase with the number of hydroxyl groups in the molecule.

Hydroxy-alpha-sanshool is notably unstable in acidic environments. This instability is attributed to the hydrolysis of the amide group present in its chemical structure. Research has shown a significant decrease in the content of hydroxy-alpha-sanshool when it is subjected to acidic conditions. For example, one study investigating the stability of hydroxy-alpha-sanshool in buffer solutions with varying pH levels found it to be extremely unstable in acidic buffers. Another study reported that under a 14% hydrochloric acid concentration, the levels of hydroxy-alpha-sanshool and hydroxy-beta-sanshool decreased by 80% within just 30 minutes. Therefore, avoiding acidic conditions is a critical requirement for preserving the stability of sanshools.

Interactive Data Table: Effect of pH on Hydroxy-alpha-sanshool Stability

pH Level Stability Degradation Mechanism Source
Acidic (e.g., pH 2.2) Highly Unstable Amide Hydrolysis

| Neutral to Alkaline | More Stable | - | |

Exposure to light and heat are additional factors that can induce the decomposition of hydroxy-alpha-sanshool. The energy from light, particularly UV radiation, can promote chemical reactions that lead to the degradation of the compound. A study on the effects of UV radiation on hydroxy-alpha-sanshool demonstrated a rapid decrease in its concentration, with a 95.9% reduction observed within 8 hours of exposure. This degradation was found to follow first-order reaction kinetics. Interestingly, this study also noted that under UV radiation, hydroxy-alpha-sanshool could transform into its isomer, hydroxy-epsilon-sanshool.

Heat also accelerates the degradation of hydroxy-alpha-sanshool. Accelerated stability tests, often conducted at elevated temperatures such as 50°C or 70°C, are used to evaluate the thermal stability of the compound. These studies have confirmed that higher temperatures lead to a more rapid loss of hydroxy-alpha-sanshool content. Encapsulation techniques, such as the formation of nanostructured lipid carriers, have been shown to improve the stability of hydroxy-alpha-sanshool against degradation by oxygen, light, and heat.

Strategies for Enhancing Hydroxy-alpha-sanshool Stability

Hydroxy-alpha-sanshool, a key bioactive compound found in Zanthoxylum species, is susceptible to degradation, primarily through oxidation of its polyunsaturated chain and hydrolysis of its amide group, particularly under acidic conditions. mdpi.comnih.gov This instability can lead to a rapid loss of its characteristic tingling and pungent sensory properties, posing challenges for its use in various commercial applications. mdpi.com To address this, researchers have explored several strategies to enhance its stability, focusing on the use of natural antioxidants and the development of advanced delivery systems.

Use of Natural Antioxidants (e.g., α-Tocopherol, Phenolic Acids, Flavonoids)

A significant approach to stabilizing Hydroxy-alpha-sanshool involves the incorporation of natural antioxidants. These compounds can mitigate the oxidative degradation of the molecule.

α-Tocopherol: Among various antioxidants, α-Tocopherol has demonstrated exceptional efficacy in stabilizing Hydroxy-alpha-sanshool, even at low concentrations. nih.govnih.gov Its effectiveness is attributed to its role in preventing lipid oxidation. mdpi.com In studies using ethanolic extracts of sansho fruit pericarp incubated at 70°C for seven days, α-Tocopherol showed excellent stabilizing activity. nih.gov Similarly, in medium-chain triglyceride (MCT) extracts, the presence of α-Tocopherol resulted in approximately 85% retention of Hydroxy-alpha-sanshool after seven days at 70°C, a significant improvement over extracts without the antioxidant. nih.govmdpi.com The amphiphilic nature of both sanshools and α-Tocopherol suggests they may coexist in close proximity within the cell membrane or chloroplast lamellae of the pericarp, which could contribute to this stabilizing effect. nih.gov However, simply mixing them is not always sufficient, as their separation can lead to oxidation. nih.govresearchgate.netresearchgate.net Therefore, maintaining their close proximity is crucial for stability. nih.govresearchgate.netresearchgate.net

Phenolic Acids: Various phenolic acids, which are naturally present in the genus Zanthoxylum, have also been investigated for their stabilizing effects on Hydroxy-alpha-sanshool. nih.gov A key finding is that the stabilizing activity of phenolic acids tends to increase with the number of hydroxyl groups in the molecule. nih.govnih.gov For instance, gallic acid and its derivatives have shown excellent sanshool-stabilizing activity. nih.govnih.gov The stabilizing activity of different phenolic acids can be summarized as follows:

Phenolic Acid TypeNumber of Hydroxyl GroupsStabilizing Activity
Mono-hydroxybenzoic acids (e.g., salicylic (B10762653) acid, vanillic acid)1Moderate
Di-hydroxybenzoic acid (e.g., protocatechuic acid)2Good
Tri-hydroxybenzoic acid (e.g., gallic acid)3Excellent

This table is based on the general trend that stabilizing activity increases with the number of hydroxyl groups as reported in the literature. nih.gov

Flavonoids: Flavonoids are another class of phenolic compounds that have shown promise in stabilizing Hydroxy-alpha-sanshool. nih.gov Similar to phenolic acids, the number of hydroxyl groups on the flavonoid structure appears to influence its stabilizing capacity. nih.gov For example, quercetin, which has five hydroxyl groups, was found to be a superior stabilizer compared to hesperetin (B1673127) and naringenin, both of which have two hydroxyl groups. mdpi.comnih.govnih.gov However, it is noteworthy that the effective concentrations required for phenolic compounds, including flavonoids, are generally much higher than that of α-Tocopherol. mdpi.comnih.govnih.gov

Development of Nano-Formulation Delivery Systems (e.g., Nanostructured Lipid Carriers)

To overcome the challenges of Hydroxy-alpha-sanshool's poor stability and to ensure the close proximity of stabilizers, nano-formulation delivery systems have been developed. nih.govnih.gov Nanostructured Lipid Carriers (NLCs) have emerged as a particularly effective strategy. nih.govnih.gov

NLCs are composed of a blend of solid and liquid lipids, which create an imperfect crystalline structure that can accommodate a higher drug load and prevent drug expulsion during storage. ekb.eg This delivery system encapsulates Hydroxy-alpha-sanshool, protecting it from environmental factors that cause degradation. nih.govnih.gov

A study on Hydroxy-alpha-sanshool loaded NLCs (HAS-NLCs) demonstrated a significant improvement in stability compared to the free compound. The research findings indicated the following enhancements in stability:

Stability FactorImprovement Factor (HAS-NLCs vs. Free HAS)
Oxygen>10.79 times
Light3.25 times
Heat2.09 times

Data sourced from a study on the design of hydroxy-α-sanshool loaded nanostructured lipid carriers. nih.govnih.govtandfonline.com

These HAS-NLCs were prepared using a melting emulsification and ultra-sonication method, with monostearate and oleic acid as lipid carriers and poloxamer-188 as a stabilizer. nih.govnih.gov The resulting nanoparticles were homogenous and nearly spherical, with a high drug loading capacity. nih.govtandfonline.com Furthermore, these nano-formulations can offer sustained release of the compound. nih.govnih.gov The use of such nano-delivery systems not only enhances stability but also has the potential to improve the bioavailability and therapeutic efficacy of Hydroxy-alpha-sanshool. researchgate.netgavinpublishers.com

Translational Potential and Therapeutic Research Applications

Development as an Analgesic Agent

The traditional use of Zanthoxylum plants, often called 'toothache trees', for treating pain has prompted scientific investigation into the analgesic properties of Hydroxy-alpha-sanshool. nih.govresearchgate.net Research indicates that its mechanism of action is complex, involving the modulation of several ion channels crucial for nerve signaling.

Initially, it was suggested that, like capsaicin, Hydroxy-alpha-sanshool acts as an agonist at the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are involved in pain perception. wikipedia.orgresearchgate.net Activation of these channels in sensory neurons is believed to contribute to its sensory effects. researchgate.netnih.gov

However, more recent evidence highlights a primary role for the inhibition of two-pore domain potassium (KCNK) channels, specifically KCNK3, KCNK9, and KCNK18. wikipedia.orgnih.gov By inhibiting these "leak" potassium channels, Hydroxy-alpha-sanshool excites sensory neurons, providing a basis for the distinct tingling paresthesia it produces. nih.gov This unique mechanism distinguishes it from other pungent compounds.

Studies in mouse models have demonstrated its potential as an analgesic. Topical application of Hydroxy-alpha-sanshool was found to suppress inflammatory hypersensitivity to mechanical force without altering sensitivity to noxious thermal stimuli. biocrick.com This suggests that the compound selectively inhibits the activity of a subset of sensory neurons that transduce mechanical, but not thermal, stimuli. biocrick.com In cultured dorsal root ganglion (DRG) neurons, it was observed to inhibit action potential firing in medium-to-large diameter neurons, which are associated with mechanotransduction, further supporting its potential as a selective analgesic agent. biocrick.com

Role in Combating Metabolic Disorders (Obesity, Hyperlipidemia, Insulin (B600854) Resistance)

Hydroxy-alpha-sanshool has shown significant promise in preclinical models for the management of metabolic disorders, including obesity, hyperlipidemia, and insulin resistance. Its multifaceted effects on lipid metabolism, glucose homeostasis, and energy expenditure are areas of active investigation.

Obesity and Hyperlipidemia: In studies using high-fat diet (HFD)-induced hyperlipidemic rats, administration of Hydroxy-alpha-sanshool led to significant reductions in body weight gain and the food efficiency ratio. nih.gov The treatment also decreased abdominal adipose tissue and the size of liver adipocytes. nih.gov Furthermore, it favorably modulated serum and liver lipid profiles by significantly decreasing total cholesterol (T-CHO), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C). nih.govnih.gov These effects are coupled with an attenuation of liver oxidative stress. nih.gov

Insulin Resistance: Research has demonstrated that Hydroxy-alpha-sanshool can alleviate insulin resistance. In a mouse model of insulin resistance induced by a high-fat, high-sugar diet and streptozotocin (B1681764), intervention with Hydroxy-alpha-sanshool effectively reversed increases in glycosylated serum protein (GSP) and glycosylated hemoglobin (GHb). nih.gov It also improved lipid profiles and regulated gut microbiota and metabolites, affecting lipid and amino acid metabolism pathways. nih.govnih.gov Further studies have shown that Hydroxy-alpha-sanshool reduces hepatic insulin resistance and increases liver glycogen (B147801) synthesis by activating the PI3K/Akt/GSK-3β/GS signaling pathway. frontiersin.org It has also been found to reduce fasting blood glucose, promote insulin secretion, and decrease levels of inflammatory cytokines such as IL-1, IL-6, and TNF-α. researcher.life

Data compiled from studies on high-fat diet-induced metabolic disorders.

ParameterAnimal ModelKey FindingsReference
Body Weight RatSignificantly decreased body weight gain and food efficiency ratio. nih.gov
Lipid Profile RatDecreased serum Total Cholesterol (TC), Triglycerides (TG), and LDL-C; Increased HDL-C. nih.govnih.gov
Insulin Resistance MouseDecreased Glycosylated Serum Protein (GSP) and Glycosylated Hemoglobin (GHb). nih.govnih.gov
Glucose Metabolism MouseReduced fasting blood glucose and increased liver glycogen synthesis. frontiersin.orgresearcher.life
Inflammatory Markers MouseDecreased levels of IL-1, IL-6, and TNF-α. researcher.life

Investigation in Neurodegenerative Disease Models (e.g., Alzheimer's Disease)

The neuroprotective properties of Hydroxy-alpha-sanshool are an emerging area of research, with studies pointing to its potential therapeutic application in neurodegenerative diseases like Alzheimer's Disease (AD). nih.gov

In cellular models, Hydroxy-alpha-sanshool has demonstrated protective effects against oxidative stress, a key factor in AD pathogenesis. It was shown to protect PC12 cells from oxidative stress-induced apoptosis. nih.gov Further research using PC12 cells exposed to β-amyloid (Aβ) peptides, a hallmark of AD, found that Hydroxy-alpha-sanshool improved cell viability, reduced oxidative stress markers (ROS and MDA), and inhibited apoptosis. nih.gov The study also noted a decrease in the ratio of phosphorylated Tau protein (p-Tau/Tau), another critical aspect of AD pathology. nih.gov These findings suggest that the compound may protect against Aβ-induced injury by inhibiting tau hyperphosphorylation and activating antioxidative stress pathways. nih.gov

Animal studies have also yielded promising results. In a mouse model of cognitive impairment, Hydroxy-alpha-sanshool was found to attenuate learning and memory deficits. researchgate.net The mechanism is thought to involve enhancing the activity of the cholinergic system and increasing the CREB/BDNF signaling pathway. researchgate.net A liposomal formulation of Hydroxy-alpha-sanshool (HAS-LPs) was developed to improve its stability and delivery to the brain, and it effectively alleviated learning and memory deficits in an AD mouse model, suggesting that nanoparticle-based delivery could be a promising strategy for its use in treating AD. nih.gov

Applications in Gastrointestinal Health

Hydroxy-alpha-sanshool is an active ingredient in the traditional Japanese medicine daikenchuto (TU-100), which is used to treat gastrointestinal disorders. physiology.orgnih.gov Research has focused on its ability to modulate intestinal motility and protect the intestinal barrier.

Studies using rat colon models have shown that Hydroxy-alpha-sanshool induces strong propulsive "squeezing" motility. physiology.org This effect is thought to be mediated through the blockage of the neural KCNK9 channel in the colonic myenteric plexus, rather than through its action on TRPV1/TRPA1 channels. physiology.orgnih.gov It has been shown to contract intestinal smooth muscle cells, promote small intestinal peristalsis, and enhance intestinal motility and blood flow. nih.govmdpi.com Administration of Hydroxy-alpha-sanshool increased defecation frequency in both normal and post-laparotomy rats, highlighting its potential for treating conditions like postoperative ileus. physiology.orgnih.gov

Future Research Directions and Unanswered Questions

Comprehensive Elucidation of Downstream Molecular Pathways

The primary tingling and numbing sensations induced by hydroxy-alpha-sanshool are attributed to its interaction with various ion channels. It is known to act as an agonist at the transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential ankyrin 1 (TRPA1) channels. Evidence also points to the inhibition of tandem pore domain potassium channels (KCNK3, KCNK9, and KCNK18) as a primary mechanism for its effects. However, the complete downstream signaling cascades initiated by these interactions remain to be fully mapped.

Future studies should aim to identify the subsequent intracellular events that follow channel modulation. For instance, research has indicated that hydroxy-alpha-sanshool's antidiabetic effects are mediated through the PI3K/Akt/GSK-3β/GS signaling pathway, which promotes glycogen (B147801) synthesis. Other studies have linked its activity to the NF-κB and AMPK signaling pathways in the context of insulin (B600854) resistance and lipid metabolism, respectively. A comprehensive understanding of how these and other pathways are interconnected and regulated by hydroxy-alpha-sanshool is crucial. Investigating the proteomic and transcriptomic changes in various cell types upon exposure to the compound will provide a clearer picture of its molecular footprint.

PathwayAssociated Biological EffectReference
TRPV1/TRPA1 Activation Analgesia, Paresthesia
KCNK Channel Inhibition Numbing sensation, Analgesia
PI3K/Akt/GSK-3β/GS Signaling Antidiabetic, Glycogen Synthesis
NF-κB Signaling Regulation of Insulin Resistance
AMPK Signaling Inhibition Hepatotoxicity, Lipid Metabolism

Exploration of Novel Biological Activities and Therapeutic Targets

Hydroxy-alpha-sanshool has demonstrated a wide range of biological activities, including anti-obesity, lipid-lowering, analgesic, and antidiabetic effects. Its potential as a local anesthetic has also been explored, with research indicating it blocks voltage-gated sodium channels like Nav1.7. Furthermore, its antioxidant properties and neuroprotective effects suggest potential applications in conditions like Alzheimer's disease.

Despite this broad spectrum, the full therapeutic potential of hydroxy-alpha-sanshool is likely yet to be discovered. Future research should systematically screen for novel biological activities against a wider array of diseases. Investigating its effects on inflammation, cancer, and microbial infections could reveal new therapeutic avenues. Identifying and validating novel molecular targets beyond the known ion channels and signaling proteins will be paramount. This could involve target-fishing studies using affinity chromatography or computational approaches to predict interactions with other proteins, such as enzymes or receptors, which could mediate undiscovered physiological effects.

Advanced Drug Delivery System Development for Enhanced Bioavailability and Efficacy

A significant hurdle in the clinical application of hydroxy-alpha-sanshool is its poor stability, as it is susceptible to degradation by oxygen, light, and heat. Moreover, its pharmacokinetic profile may limit its systemic effects. To overcome these limitations, the development of advanced drug delivery systems is essential.

Recent studies have shown promise in this area. For example, hydroxy-alpha-sanshool loaded into nanostructured lipid carriers (HAS-NLCs) demonstrated greatly improved stability and a sustained-release profile, enhancing its local anesthetic effect. Similarly, intranasal liposomes have been developed to improve delivery to the brain for potential treatment of neurodegenerative diseases like Alzheimer's, showing increased plasma concentration and brain enrichment compared to the free compound.

Future work should expand on these findings by exploring other nano-formulations such as polymeric nanoparticles, micelles, and hydrogels. These systems could be tailored to specific routes of administration (e.g., oral, topical, parenteral) to improve bioavailability, target specific tissues, and provide controlled release, thereby maximizing therapeutic efficacy while minimizing potential side effects.

Delivery SystemKey AdvantagesInvestigated ApplicationReference
Nanostructured Lipid Carriers (NLCs) Improved stability (oxygen, light, heat), Sustained releaseLocal Anesthetic
Intranasal Liposomes Enhanced brain delivery, Circumvents BBB, Sustained releaseAlzheimer's Disease

Long-Term In Vivo Safety and Toxicity Assessments

While some initial toxicity data exists, a comprehensive understanding of the long-term safety profile of hydroxy-alpha-sanshool is lacking. An acute toxicity study in mice determined a median lethal dose (LD50), providing a preliminary safety benchmark. However, another study has raised concerns about potential hepatotoxicity, suggesting that the compound may inhibit the AMPK signaling pathway, leading to aberrant lipid accumulation and mitochondrial dysfunction in the liver.

There is a critical need for long-term, chronic toxicity studies in various animal models. These studies should assess a wide range of physiological and histopathological parameters, including effects on major organs, hematology, and clinical chemistry. Genotoxicity, carcinogenicity, and reproductive toxicity studies are also necessary to establish a complete safety profile for chronic human exposure. Understanding the dose-dependent nature of its toxic effects is crucial for defining a safe therapeutic window.

Analysis of Active Metabolites and Their Physiological Contributions

However, the specific chemical structures of the resulting metabolites have not been fully characterized, and their biological activities remain unknown. It is possible that some metabolites retain, or even possess enhanced, therapeutic activity, while others might contribute to the observed toxicity. Future research must focus on identifying and synthesizing these metabolites. Subsequently, their pharmacological effects and physiological contributions should be systematically evaluated to determine whether they act as active compounds or are merely byproducts of detoxification. This knowledge is essential for a complete understanding of the compound's in vivo action.

Biotechnological Approaches for Sustainable Production of Hydroxy-alpha-sanshool

Currently, hydroxy-alpha-sanshool is primarily obtained through extraction from the pericarps of plants from the genus Zanthoxylum or through complex multi-step chemical synthesis. Extraction yields can be low and dependent on plant source and processing methods, while chemical synthesis can be inefficient and may generate hazardous waste.

To ensure a stable and environmentally friendly supply for research and potential commercialization, biotechnological production methods should be explored. This could involve metabolic engineering of microorganisms (such as Escherichia coli or Saccharomyces cerevisiae) or plant cell cultures to produce hydroxy-alpha-sanshool or its precursors. Identifying the biosynthetic pathway in Zanthoxylum plants would be the first critical step. Subsequent transfer and optimization of the relevant genes into a suitable microbial host could enable large-scale, sustainable production through fermentation, offering a promising alternative to current methods.

Q & A

Basic Research Questions

Q. How is Hydroxy-alpha-sanshool (HαSS) identified and quantified in plant extracts?

  • Methodology : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) is the standard for structural confirmation and quantification. For example, HαSS in Sichuan peppercorn extracts is isolated using reverse-phase HPLC with UV detection at 254 nm, followed by MS/MS for fragmentation pattern validation .
  • Key Parameters : Solvent systems (e.g., chloroform or ethyl acetate for solubility), column type (C18 columns), and purity thresholds (≥98% for pharmacological studies) are critical for reproducibility .

Q. What experimental models are used to study HαSS’s sensory effects?

  • In Vitro Models : Human embryonic kidney (HEK) cells transfected with TRPV1 or TRPA1 channels are used to measure Ca²⁺ influx via fluorescence assays (e.g., Fura-2 dye). Dose-response curves (typical EC₅₀: 10–50 µM) reveal channel activation thresholds .
  • Ex Vivo Models : Primary cultured dorsal root ganglion (DRG) neurons from wild-type or TRPV1⁻/⁻ mice are stimulated with HαSS (10–100 µM) to record action potentials via patch-clamp electrophysiology .

Q. How is HαSS’s stability ensured in experimental setups?

  • Storage : Lyophilized HαSS is stored at -20°C in airtight, light-protected vials. Solubility in DMSO (10 mM stock) requires sonication and centrifugation (10,000 rpm, 5 min) to avoid aggregation .
  • Validation : Periodic NMR and HPLC re-analysis after long-term storage ensures structural integrity, as oxidation can alter bioactivity .

Advanced Research Questions

Q. What molecular mechanisms underlie HαSS’s dual activation of TRPV1 and TRPA1 channels?

  • Mechanistic Insights : HαSS binds to TRPV1’s vanilloid pocket and TRPA1’s electrophilic cysteine residues, inducing conformational changes. Electrophysiological studies show TRPV1-mediated currents are inhibited by capsazepine (10 µM), while TRPA1 currents are blocked by HC-030031 (20 µM). Co-expression models reveal synergistic Ca²⁺ signaling in sensory neurons .
  • Contradictions : Some studies report TRPA1 dominance in tingling sensations, while others emphasize TRPV1’s role in nociception. Differences in species (mice vs. humans) or neuronal subtypes (peptidergic vs. non-peptidergic) may explain discrepancies .

Q. How do HαSS’s analgesic effects interact with other pain pathways in vivo?

  • In Vivo Models : Intraplantar injection of HαSS (1–5 µg/paw) in wild-type mice induces licking behavior (pain response), which is attenuated in TRPV1⁻/⁻ mice. Co-administration with capsaicin (TRPV1 agonist) or mustard oil (TRPA1 agonist) shows additive effects, suggesting overlapping pathways .
  • Data Interpretation : Behavioral assays (e.g., von Frey filaments for mechanical allodynia) must control for dosing intervals, as HαSS’s short half-life (∼30 min in plasma) limits sustained effects .

Q. Why do studies on HαSS’s anti-obesity effects show variability in lipid-lowering outcomes?

  • Experimental Design : High-fat diet (HFD) rat models treated with HαSS (10 mg/kg/day) show reduced hepatic oxidative stress (measured via malondialdehyde (MDA) assays) but inconsistent triglyceride reductions. Variability arises from differences in HFD composition (e.g., lard vs. soybean oil) or gut microbiome modulation .
  • Analytical Pitfalls : Overreliance on LDL cholesterol as a primary endpoint may overlook HαSS’s effects on HDL or apolipoprotein ratios. LC-MS lipidomics provides a more comprehensive profile .

Q. How can researchers resolve contradictions in HαSS’s reported EC₅₀ values across studies?

  • Methodological Audit : Compare buffer conditions (e.g., Ca²⁺ concentration in assays), cell passage numbers (HEK cell responsiveness declines beyond passage 15), and solvent carriers (DMSO >0.1% inhibits TRP channels) .
  • Standardization : Adopt the NIH’s rigor guidelines, including blinding experimenters to treatment groups and validating findings across ≥2 independent labs .

Data Analysis and Reporting Guidelines

  • Contradiction Management : Use meta-analysis tools (e.g., RevMan) to pool data from studies with comparable methodologies. Stratify by model type (in vitro vs. in vivo) and dosage ranges .
  • Ethical Reporting : Disclose all raw data (e.g., negative results in TRPM8 activation assays) to avoid publication bias. Repositories like Zenodo support FAIR data principles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.